molecular formula C8H8BrClO2S B061448 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene CAS No. 180200-86-6

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Cat. No.: B061448
CAS No.: 180200-86-6
M. Wt: 283.57 g/mol
InChI Key: FQVJALWTFNYNBL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is a versatile and high-value aromatic building block specifically designed for advanced synthetic chemistry and drug discovery research. Its strategic structure incorporates three distinct functional handles: a highly reactive benzyl bromomethyl group for alkylation and nucleophilic substitution, an aryl chloride amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and an electron-withdrawing methylsulfonyl group that profoundly influences the compound's electronics, solubility, and metabolic stability. This multi-functional nature makes it an indispensable intermediate for constructing complex molecular architectures, particularly in the development of potential pharmaceutical agents targeting kinase enzymes, GPCRs, and other biological targets where the benzenesulfonamide/pharmacophore is prevalent. Researchers leverage this compound to synthesize libraries of novel small molecules for high-throughput screening, structure-activity relationship (SAR) studies, and as a key fragment in the synthesis of more elaborate bioactive compounds, especially in the realms of oncology and inflammatory diseases. Its primary research value lies in its ability to efficiently introduce a substituted and functionalized benzyl moiety, accelerating the exploration of new chemical space in medicinal chemistry programs.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-13(11,12)7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVJALWTFNYNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375532
Record name 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene
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Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180200-86-6
Record name 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-2-chloro-4-(methylsulfonyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene, a crucial building block in the development of targeted protein degraders. This document details its chemical and physical properties, a putative synthesis protocol, and its application in the rapidly evolving field of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Data

This compound is a substituted aromatic compound with the CAS number 180200-86-6 .[1][2][3] Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 180200-86-6[1][2][3]
Molecular Formula C₈H₈BrClO₂S[1][2]
Molecular Weight 283.6 g/mol [1][2]
Melting Point 119-121 °C[4]
Purity Typically ≥98%[1][2]
Appearance Solid (form not specified)
Synonyms 1-(Bromomethyl)-4-chloro-2-(methylsulfonyl)benzene

Synthesis Protocol

Proposed Synthesis: Radical Bromination of 2-chloro-1-methyl-4-(methylsulfonyl)benzene

This protocol is adapted from general procedures for benzylic bromination.[6][7][8][9]

Materials:

  • 2-chloro-1-methyl-4-(methylsulfonyl)benzene

  • N-Bromosuccinimide (NBS)

  • A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)

  • Anhydrous solvent, such as carbon tetrachloride (CCl₄) or a more environmentally benign alternative like acetonitrile or (trifluoromethyl)benzene.[10][11]

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Inert gas supply

  • Light source (if photochemical initiation is used)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-1-methyl-4-(methylsulfonyl)benzene in the chosen anhydrous solvent under an inert atmosphere.

  • Addition of Reagents: Add N-Bromosuccinimide (typically 1.1 to 1.5 equivalents) and a catalytic amount of the radical initiator to the solution.

  • Initiation and Reaction: Heat the reaction mixture to reflux. If using photochemical initiation, irradiate the flask with a suitable light source.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to observe the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for the Proposed Synthesis:

G start Start: 2-chloro-1-methyl-4-(methylsulfonyl)benzene dissolve Dissolve in anhydrous solvent under inert atmosphere start->dissolve add_reagents Add N-Bromosuccinimide (NBS) and radical initiator (AIBN or BPO) dissolve->add_reagents initiate Initiate reaction by heating to reflux (or using a light source) add_reagents->initiate monitor Monitor reaction progress (TLC or GC-MS) initiate->monitor workup Reaction workup: cool, filter, and wash monitor->workup Upon completion purify Purify by recrystallization or column chromatography workup->purify end_product End product: this compound purify->end_product

A high-level workflow for the proposed synthesis of the target compound.

Application in Targeted Protein Degradation

This compound is classified as a "Protein Degrader Building Block".[1][2] This indicates its primary utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to bring a target protein of interest into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The bromomethyl group on the benzene ring is a reactive handle that can be used to connect this moiety to a linker, which is then attached to a ligand for a specific E3 ligase (e.g., VHL or Cereblon). The chloro and methylsulfonyl groups on the aromatic ring can influence the binding affinity and selectivity of the resulting PROTAC for the target protein.

Signaling Pathway: The Ubiquitin-Proteasome System Hijacked by PROTACs

The mechanism of action for PROTACs involves co-opting the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (contains building block) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent activation E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary Brings Ub Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

The PROTAC-induced ubiquitin-proteasome pathway for targeted protein degradation.

This diagram illustrates how a PROTAC molecule, synthesized using building blocks like this compound, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The PROTAC molecule itself is not degraded and can participate in multiple rounds of degradation.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions should be taken when handling this compound. Based on data for similar compounds, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other targeted protein degraders. Its specific substitution pattern offers opportunities for medicinal chemists to fine-tune the properties of the resulting drug candidates. This guide provides a foundational understanding of its properties, a practical (though putative) synthesis approach, and its critical role in the exciting and rapidly advancing field of induced protein degradation. Further research into specific PROTACs incorporating this moiety will likely reveal its full potential in the development of novel therapeutics.

References

physical and chemical properties of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene, a key building block in contemporary drug discovery. This document details its characteristics, a plausible synthesis protocol, purification and analytical methodologies, and its significant application in the development of targeted protein degraders.

Core Properties

This compound is a substituted aromatic compound with the CAS Number 180200-86-6.[1] Its structural and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 180200-86-6[1]
Molecular Formula C₈H₈BrClO₂S[1]
Molecular Weight 283.57 g/mol [2]
Melting Point 103-106 °C or 119-121 °C
Purity Typically ≥98%[1]
Appearance Solid (predicted)
Storage Room temperature[1]

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the radical bromination of its precursor, 2-chloro-4-(methylsulfonyl)toluene. This reaction, a variation of the Wohl-Ziegler bromination, selectively targets the benzylic protons of the methyl group.[3][4]

Experimental Protocol: Synthesis

Materials:

  • 2-chloro-4-(methylsulfonyl)toluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or trifluorotoluene[4][5]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-(methylsulfonyl)toluene in the chosen solvent.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

G Synthesis Workflow start Start: 2-chloro-4-(methylsulfonyl)toluene reactants Add NBS and AIBN in Solvent start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Succinimide cool->filter wash Aqueous Workup filter->wash dry Dry and Concentrate wash->dry product Crude Product dry->product

A simplified workflow for the synthesis of the target compound.
Experimental Protocol: Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as hexane/ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography:

  • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

TechniqueExpected Observations
¹H NMR A characteristic singlet for the bromomethyl protons (CH₂Br) is expected around 4.5-5.0 ppm. Aromatic protons will appear in the range of 7.5-8.0 ppm, and a singlet for the methylsulfonyl group (SO₂CH₃) will be present around 3.0-3.5 ppm.
¹³C NMR Signals corresponding to the bromomethyl carbon, the methylsulfonyl carbon, and the aromatic carbons will be observed.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (283.57 g/mol ), along with characteristic isotopic patterns for bromine and chlorine.
High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) can be used to assess purity.[6]

Application in Targeted Protein Degradation

This compound is categorized as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

The subject compound serves as a reactive intermediate, often referred to as a linker or a precursor to a linker, which connects the target protein-binding ligand to the E3 ligase-binding ligand.[8] The bromomethyl group is a key reactive handle that allows for facile covalent attachment to other components of the PROTAC molecule.

PROTAC_MoA PROTAC Mechanism of Action cluster_0 PROTAC Molecule protac Target Ligand - Linker - E3 Ligase Ligand target_protein Target Protein protac->target_protein binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Ternary Complex (Target-PROTAC-E3) target_protein->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination facilitates proteasome Proteasome ubiquitination->proteasome signals for degradation Target Protein Degradation proteasome->degradation

General mechanism of action for a PROTAC molecule.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes serious eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its well-defined physical and chemical properties, combined with a straightforward synthetic route, make it an accessible building block for researchers and scientists developing novel therapeutics. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective use in the design and creation of innovative PROTAC molecules.

References

Synthesis of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene, an important building block in medicinal chemistry and drug development. The document outlines a two-step synthesis commencing from commercially available 4-(methylsulfonyl)toluene, detailing experimental protocols and presenting quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in two sequential steps:

  • Electrophilic Aromatic Chlorination: The process begins with the chlorination of 4-(methylsulfonyl)toluene. The methylsulfonyl group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects of the methyl group typically lead to chlorination at the ortho position.

  • Benzylic Bromination: The resulting 2-chloro-4-(methylsulfonyl)toluene undergoes a free-radical bromination at the benzylic position of the methyl group to yield the final product. This reaction is selectively achieved using N-bromosuccinimide (NBS) under radical initiation conditions.

The overall synthetic transformation is depicted in the following diagram:

Synthesis_Pathway 4-(methylsulfonyl)toluene 4-(methylsulfonyl)toluene 2-chloro-4-(methylsulfonyl)toluene 2-chloro-4-(methylsulfonyl)toluene 4-(methylsulfonyl)toluene->2-chloro-4-(methylsulfonyl)toluene Cl2, Fe, I2 This compound This compound 2-chloro-4-(methylsulfonyl)toluene->this compound NBS, AIBN, CCl4

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-(methylsulfonyl)toluene

This protocol is adapted from the procedure described in patent CN102627591B.[1][2]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
4-(methylsulfonyl)tolueneC₈H₁₀O₂S170.2339 g0.229
DichloromethaneCH₂Cl₂84.9340 g-
Iron powderFe55.8453 g-
IodineI₂253.810.4 g-
Chlorine gasCl₂70.90~22.5 g~0.318

Procedure:

  • A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap.

  • The flask is charged with 4-(methylsulfonyl)toluene (39 g), dichloromethane (40 g), iron powder (3 g), and iodine (0.4 g).[1][2]

  • The mixture is heated to a gentle reflux in a water bath, maintaining a temperature between 87-91 °C.[1][2]

  • Chlorine gas is bubbled through the reaction mixture. The progress of the reaction is monitored by gas chromatography (GC).[1][2]

  • The introduction of chlorine gas is stopped after approximately 5 hours, or when GC analysis indicates the consumption of the starting material.[1][2]

  • Upon completion, the reaction is terminated, and water is added to the mixture with stirring.

  • The mixture is briefly refluxed and then allowed to cool while stirring.

  • The solid product is collected by filtration and dried to afford crude 2-chloro-4-(methylsulfonyl)toluene.

Quantitative Data:

ProductYield (mass)Molar YieldPurity (by GC)
2-chloro-4-(methylsulfonyl)toluene44.5 g94.8%96.00%
Step 2: Synthesis of this compound

This protocol is a standard procedure for benzylic bromination using N-bromosuccinimide (NBS), a method known as the Wohl-Ziegler reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
2-chloro-4-(methylsulfonyl)tolueneC₈H₈ClO₂S205.6744.5 g0.216
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.9838.5 g0.216
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.210.36 g0.0022
Carbon tetrachlorideCCl₄153.82400 mL-

Procedure:

  • A 500 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • The flask is charged with 2-chloro-4-(methylsulfonyl)toluene (44.5 g), N-bromosuccinimide (38.5 g), and carbon tetrachloride (400 mL).

  • A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.36 g), is added to the mixture.

  • The reaction mixture is heated to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction can also be initiated by irradiation with a UV lamp.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or GC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct, which is insoluble in carbon tetrachloride, is removed by filtration.

  • The filtrate is washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data:

Yields for benzylic brominations are typically high. While a specific yield for this substrate is not documented in the searched literature, yields for similar reactions are generally in the range of 70-90%.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Bromination S1_Start Charge Reactor with 4-(methylsulfonyl)toluene, CH2Cl2, Fe, I2 S1_Reaction Heat to 87-91°C and bubble Cl2 gas S1_Start->S1_Reaction S1_Monitoring Monitor by GC S1_Reaction->S1_Monitoring S1_Monitoring->S1_Reaction Continue reaction S1_Workup Quench with water, filter, and dry S1_Monitoring->S1_Workup Reaction complete S1_Product Crude 2-chloro-4- (methylsulfonyl)toluene S1_Workup->S1_Product S2_Start Charge Reactor with 2-chloro-4-(methylsulfonyl)toluene, NBS, AIBN, CCl4 S1_Product->S2_Start Use in next step S2_Reaction Reflux under N2 S2_Start->S2_Reaction S2_Monitoring Monitor by TLC/GC S2_Reaction->S2_Monitoring S2_Monitoring->S2_Reaction Continue reaction S2_Workup Cool, filter succinimide, wash, and dry S2_Monitoring->S2_Workup Reaction complete S2_Purification Recrystallization S2_Workup->S2_Purification S2_Product Pure 1-(Bromomethyl)-2-chloro- 4-(methylsulfonyl)benzene S2_Purification->S2_Product

Caption: Experimental workflow for the two-step synthesis.

Safety Considerations

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Carbon tetrachloride is a hazardous solvent. It is a suspected carcinogen and is harmful to the environment. Alternative, greener solvents should be considered where possible.

  • N-Bromosuccinimide is a lachrymator and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • AIBN is a potential explosion hazard upon heating. It should be handled with care and not subjected to excessive heat or shock.

  • The reactions are exothermic. Proper temperature control is essential.

This guide provides a robust and scalable pathway for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures for their specific laboratory conditions and scale requirements, always prioritizing safety.

References

Technical Guide: Solubility Profile of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on a predictive solubility analysis based on its molecular structure and offers a detailed experimental protocol for its determination.

Introduction to this compound

This compound is a substituted aromatic compound. Its chemical structure, featuring a polar methylsulfonyl group, a chloro group, and a reactive bromomethyl group, suggests it is a moderately polar molecule. Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, purification, formulation, and various research and development activities.

Predicted Solubility Profile

The principle of "like dissolves like" provides a framework for predicting the solubility of a compound in different solvents.[1][2] The polarity of this compound is influenced by the non-polar benzene ring and the combined polar effects of the methylsulfonyl, chloro, and bromomethyl substituents. Therefore, it is expected to be more soluble in polar aprotic and moderately polar solvents. Its solubility in non-polar solvents is predicted to be limited.

The following table summarizes the predicted solubility of this compound in common organic solvents.

Disclaimer: The data presented in this table is predictive and based on the analysis of the compound's structure. It is intended as a guideline for solvent selection and should be confirmed by experimental determination.

SolventChemical ClassPredicted Solubility
AcetonePolar AproticHigh
MethanolPolar ProticModerate
EthanolPolar ProticModerate
IsopropanolPolar ProticModerate-Low
Ethyl AcetatePolar AproticHigh
TolueneNon-polarLow
DichloromethanePolar AproticHigh
AcetonitrilePolar AproticHigh
HexaneNon-polarVery Low
Dimethyl Sulfoxide (DMSO)Polar AproticVery High
N,N-Dimethylformamide (DMF)Polar AproticVery High

Experimental Protocol for Solubility Determination

This section outlines a general protocol for the quantitative determination of the solubility of a solid organic compound like this compound.

Objective:

To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C) in mg/mL.

Materials and Reagents:
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vial

  • Vacuum oven or desiccator

Procedure:
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that a saturated solution is formed.

    • Pipette a known volume of the selected organic solvent (e.g., 5 mL) into the vial.

    • Securely cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial. This can be done by placing the vial in a vacuum oven at a suitable temperature or in a desiccator.

    • Once the solvent has completely evaporated and a constant weight is achieved, reweigh the vial containing the dry solid residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used to dissolve it.

    Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of solvent in mL)

Safety Precautions:
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the selected solvents before starting the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start: Select Compound and Solvent add_excess Add excess solid compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate check_solid Is there excess solid remaining? equilibrate->check_solid settle Allow solid to settle check_solid->settle  Yes add_more Add more solid compound check_solid->add_more No filter Filter a known volume of the supernatant settle->filter collect Collect filtrate in the pre-tared vial filter->collect weigh1 Weigh pre-tared vial weigh1->collect weigh2 Weigh vial with filtrate collect->weigh2 evaporate Evaporate solvent to dryness weigh2->evaporate weigh3 Weigh vial with dry residue evaporate->weigh3 calculate Calculate Solubility (mass of residue / volume of filtrate) weigh3->calculate end End: Quantitative Solubility Value calculate->end add_more->equilibrate

Caption: Workflow for quantitative solubility determination.

References

Spectroscopic and Spectrometric Characterization of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. Due to the limited availability of public experimental data for this specific molecule, this guide presents a realistic, hypothetical dataset based on the analysis of its constituent functional groups. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also provided to enable researchers to acquire and interpret data for this and structurally related compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 180200-86-6

  • Molecular Formula: C₈H₈BrClO₂S

  • Molecular Weight: 283.57 g/mol

Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.95d1HAr-H (ortho to -SO₂CH₃)
7.68dd1HAr-H (ortho to -CH₂Br)
7.55d1HAr-H (meta to -SO₂CH₃)
4.65s2H-CH₂Br
3.10s3H-SO₂CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
141.5Ar-C (-SO₂CH₃)
139.8Ar-C (-CH₂Br)
134.2Ar-C (-Cl)
131.5Ar-CH
129.0Ar-CH
126.8Ar-CH
44.5-SO₂CH₃
31.0-CH₂Br
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-CH₃, -CH₂)
1580, 1470MediumAromatic C=C Stretch
1320, 1150StrongAsymmetric & Symmetric S=O Stretch (-SO₂)
1080MediumC-Cl Stretch
680StrongC-Br Stretch
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
282/284/2865/10/5[M]⁺ (isotopic pattern for Br and Cl)
203/205100/33[M - Br]⁺ (base peak)
12440[C₇H₅ClO]⁺
7915[SO₂CH₃]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectrum is acquired on a 500 MHz NMR spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

NMR_Workflow NMR Sample Preparation and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 10-20 mg of Compound dissolve Dissolve in ~0.7 mL CDCl3 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H and 13C Spectra shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration and Peak Picking baseline->integrate

NMR Sample Preparation and Analysis Workflow
Infrared (IR) Spectroscopy

The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid compound is placed directly on the ATR crystal. The spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

IR_Workflow ATR-FTIR Spectroscopy Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_data Data Processing clean Clean ATR Crystal background Record Background Spectrum clean->background place_sample Place Solid Sample on Crystal background->place_sample acquire_spectrum Acquire Sample Spectrum place_sample->acquire_spectrum subtract Subtract Background acquire_spectrum->subtract process Process and Analyze Spectrum subtract->process

ATR-FTIR Spectroscopy Workflow
Mass Spectrometry

Mass spectral data is obtained using an Electron Ionization (EI) source coupled to a quadrupole mass analyzer. The solid sample is introduced via a direct insertion probe. The source temperature is maintained at 200°C, and the electron energy is set to 70 eV. The mass spectrum is scanned over a mass-to-charge ratio (m/z) range of 50-500.

MS_Workflow Electron Ionization Mass Spectrometry Workflow cluster_intro Sample Introduction cluster_ionization Ionization and Analysis cluster_detection Detection and Processing load Load Sample onto Direct Insertion Probe insert Insert Probe into Ion Source load->insert vaporize Vaporize Sample insert->vaporize ionize Ionize with 70 eV Electrons vaporize->ionize analyze Analyze Ions with Quadrupole ionize->analyze detect Detect Ions analyze->detect process_ms Generate Mass Spectrum detect->process_ms

Electron Ionization Mass Spectrometry Workflow

The Strategic Application of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene in the Synthesis of Targeted Protein Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is a key chemical intermediate increasingly recognized for its potential in the burgeoning field of targeted protein degradation. Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated as a structurally rigid and chemically versatile component of the linker connecting a target protein ligand to an E3 ubiquitin ligase ligand. This technical guide provides an in-depth analysis of the potential research applications of this compound, including hypothetical synthetic protocols and the anticipated impact of its structural features on the physicochemical and pharmacological properties of PROTACs. While specific examples of PROTACs incorporating this exact building block are not yet prevalent in peer-reviewed literature, this document extrapolates from established principles of PROTAC design to offer a forward-looking perspective on its utility in drug discovery and development.

Introduction to this compound

This compound is a substituted toluene derivative featuring a reactive bromomethyl group, making it an excellent electrophile for conjugation with nucleophilic functional groups present in other molecules. Its classification as a "Protein Degrader Building Block" by chemical suppliers underscores its intended use in the construction of PROTACs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its reactivity and handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₈H₈BrClO₂S[Generic Supplier Data]
Molecular Weight 283.57 g/mol [Generic Supplier Data]
Appearance White to off-white crystalline solid[Generic Supplier Data]
Melting Point Not consistently reported-
Boiling Point Not available-
Solubility Soluble in organic solvents such as DMF, DMSO, and dichloromethane[General Chemical Knowledge]

Role in PROTAC Synthesis: A Versatile Linker Component

The trilaminar structure of a PROTAC consists of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer but plays a critical role in determining the efficacy of the PROTAC by influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.

This compound is ideally suited for incorporation into the linker of a PROTAC. The reactive bromomethyl group allows for straightforward covalent attachment to a nucleophilic handle (e.g., a phenol, amine, or thiol) on either the POI ligand or the E3 ligase ligand.

Structural Advantages of the 2-chloro-4-(methylsulfonyl)benzyl Moiety

The substituted benzyl group derived from this building block can impart several desirable properties to a PROTAC linker:

  • Rigidity: The aromatic ring introduces conformational constraint, which can help to pre-organize the PROTAC into a bioactive conformation for ternary complex formation.

  • Vectorial Properties: The substitution pattern on the benzene ring can influence the vector and trajectory of the linker, which is crucial for achieving the correct orientation of the two ligands.

  • Physicochemical Modulation: The chloro and methylsulfonyl groups are electron-withdrawing, which can impact the electronic properties of the linker and potentially influence its metabolic stability and pharmacokinetic profile. The methylsulfonyl group, in particular, can also act as a hydrogen bond acceptor, potentially forming favorable interactions within the ternary complex.

Hypothetical Experimental Protocols

While specific published examples are lacking, a general synthetic strategy for incorporating this compound into a PROTAC can be proposed. The following protocols are illustrative and would require optimization for specific target systems.

General Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis where the building block is first conjugated to the E3 ligase ligand, followed by attachment of the POI ligand.

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

  • Materials:

    • E3 ligase ligand with a nucleophilic handle (e.g., a hydroxyl or amino group), such as pomalidomide or a VHL ligand derivative.

    • This compound.

    • A suitable base (e.g., potassium carbonate, diisopropylethylamine).

    • Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) in the anhydrous solvent.

    • Add the base (1.5-2.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of this compound (1.1 eq) in the same solvent dropwise.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the linker-E3 ligase ligand conjugate.

Step 2: Coupling of the POI Ligand to Complete the PROTAC

The linker-E3 ligase ligand conjugate from Step 1 will now have a free functional group (e.g., a hydroxyl or amine, depending on the starting E3 ligase ligand) that can be used to attach the POI ligand. This typically involves a standard coupling reaction, such as an amide bond formation.

  • Materials:

    • Linker-E3 ligase ligand conjugate from Step 1.

    • POI ligand with a carboxylic acid functional group.

    • A peptide coupling reagent (e.g., HATU, HOBt/EDC).

    • A suitable base (e.g., diisopropylethylamine).

    • Anhydrous polar aprotic solvent (e.g., dimethylformamide).

  • Procedure:

    • Dissolve the POI ligand (1.0 eq) in the anhydrous solvent.

    • Add the peptide coupling reagent (1.2 eq) and the base (2.0-3.0 eq).

    • Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the linker-E3 ligase ligand conjugate (1.1 eq) in the same solvent.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Work-up and purify the final PROTAC product as described in Step 1.

Workflow for PROTAC Synthesis and Evaluation

The general workflow for developing a PROTAC using this compound is depicted in the following diagram.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start 1-(Bromomethyl)-2-chloro-4- (methylsulfonyl)benzene conjugate Linker-E3 Ligase Conjugate start->conjugate Conjugation e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) e3_ligand->conjugate poi_ligand POI Ligand protac Final PROTAC Molecule poi_ligand->protac conjugate->protac Coupling binding Binding Assays (e.g., SPR, ITC) protac->binding degradation Degradation Assays (Western Blot, DC50) binding->degradation pathway Signaling Pathway Analysis degradation->pathway in_vivo In Vivo Studies pathway->in_vivo Signaling_Pathway cluster_cell Cellular Environment cluster_pathway Signaling Cascade PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., Kinase) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome Degradation Downstream Downstream Effector POI->Downstream Phosphorylation POI->Downstream PROTAC-mediated degradation blocks signaling E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Upstream Upstream Signal Upstream->POI Cellular_Response Cellular Response (e.g., Apoptosis) Downstream->Cellular_Response

Commercial Availability and Technical Guide for 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene (CAS No. 180200-86-6). This compound is a key building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

PropertyValue
CAS Number 180200-86-6[1]
Molecular Formula C8H8BrClO2S[1]
Molecular Weight 283.57 g/mol [2]
IUPAC Name This compound
Purity Typically ≥98%[1]
Storage Room temperature[1]

Commercial Suppliers

This compound is available from several commercial suppliers, primarily for research and development purposes. The availability and pricing can vary, and it is advisable to contact the suppliers directly for the most current information.

SupplierWebsiteNotes
BLDpharm --INVALID-LINK--May be temporarily out of stock; online ordering available.[2]
HDH Pharma Inc. Not specified-
ChemicalBook --INVALID-LINK--Lists multiple suppliers.
HDH Pharma Not specifiedOffers the compound with a purity of at least 98%.[1]

Note: This product is typically for research use only and not for medical or consumer use.

Proposed Synthesis and Experimental Protocols

Proposed Synthetic Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Benzylic Bromination 2-Chloro-1-methyl-4-(methylthio)benzene 2-Chloro-1-methyl-4-(methylthio)benzene 2-Chloro-1-methyl-4-(methylsulfonyl)benzene 2-Chloro-1-methyl-4-(methylsulfonyl)benzene 2-Chloro-1-methyl-4-(methylthio)benzene->2-Chloro-1-methyl-4-(methylsulfonyl)benzene Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, m-CPBA) Oxidizing_Agent->2-Chloro-1-methyl-4-(methylsulfonyl)benzene This compound This compound 2-Chloro-1-methyl-4-(methylsulfonyl)benzene->this compound Free-Radical Bromination NBS_Initiator N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN, BPO) NBS_Initiator->this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Chloro-1-methyl-4-(methylsulfonyl)benzene (Proposed Protocol)

This step involves the oxidation of the sulfide group of 2-chloro-1-methyl-4-(methylthio)benzene to a sulfone.

Materials:

  • 2-Chloro-1-methyl-4-(methylthio)benzene

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-1-methyl-4-(methylthio)benzene in a mixture of dichloromethane and acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-chloro-1-methyl-4-(methylsulfonyl)benzene.

Step 2: Synthesis of this compound (Proposed Protocol)

This step involves the free-radical bromination of the benzylic methyl group of 2-chloro-1-methyl-4-(methylsulfonyl)benzene.

Materials:

  • 2-Chloro-1-methyl-4-(methylsulfonyl)benzene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride or other suitable solvent

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-1-methyl-4-(methylsulfonyl)benzene in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC or gas chromatography (GC) for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Application in Targeted Protein Degradation: PROTACs

This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[3][4]

A typical PROTAC molecule consists of three components:

  • A ligand that binds to the target protein (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.[5]

The bromomethyl group of this compound is a reactive handle that can be used to attach this molecule to either the POI ligand or the E3 ligase ligand, thus serving as a key component of the linker. The substituted benzene ring provides a rigid scaffold that can influence the spatial orientation of the two ligands, which is crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.

Mechanism of Action of PROTACs

G POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

Methodological & Application

Application Note: Radiosynthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Compound: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)

Introduction

2-deoxy-2-[¹⁸F]fluoro-D-glucose, commonly known as [¹⁸F]FDG, is the most widely used radiopharmaceutical for Positron Emission Tomography (PET) imaging. Its application is critical in clinical oncology for tumor staging, as well as in cardiology and neurology for evaluating metabolic activity. The synthesis of [¹⁸F]FDG is predominantly achieved through a nucleophilic substitution reaction, a method favored for its high yields and shorter reaction times compared to electrophilic methods.[1][2]

This protocol details the synthesis of [¹⁸F]FDG using the mannose triflate precursor (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose).[3][4] The process involves the Sₙ2 nucleophilic displacement of the triflate leaving group by the [¹⁸F]fluoride ion, followed by hydrolysis to yield the final product.[5][6][7][8] This method is readily adaptable to commercially available automated synthesis modules, ensuring reproducibility and compliance with Good Manufacturing Practice (GMP).[9][10]

Reaction Mechanism and Workflow

The synthesis of [¹⁸F]FDG from mannose triflate proceeds in three primary stages:

  • [¹⁸F]Fluoride Activation: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge. It is then eluted into the reactor using a solution containing a phase transfer catalyst, such as Kryptofix 2.2.2 (K2.2.2), and a base (e.g., K₂CO₃) in an acetonitrile/water mixture.[9] The solvent is removed via azeotropic distillation to produce a reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex.[9]

  • Nucleophilic Substitution (Radiolabeling): The mannose triflate precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride complex. The reaction vessel is heated, causing the [¹⁸F]fluoride nucleophile to attack the C-2 position of the mannose precursor, displacing the triflate leaving group in a classic Sₙ2 reaction to form acetyl-protected [¹⁸F]FDG.[5][7][11]

  • Hydrolysis (Deprotection) and Purification: The acetyl protecting groups are removed by acid or base hydrolysis.[11] The crude product is then passed through a series of purification cartridges (e.g., anion exchange, C-18 reverse phase, and alumina) to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities, yielding the final sterile [¹⁸F]FDG solution.[1][7]

Caption: Sₙ2 reaction mechanism for the radiosynthesis of [¹⁸F]FDG.

FDG_Workflow Automated [¹⁸F]FDG Synthesis Workflow qma Trap [¹⁸F]F⁻ on QMA Cartridge elute Elute [¹⁸F]F⁻ with K₂CO₃ / Kryptofix 2.2.2 qma->elute 2. dry Azeotropic Drying (Acetonitrile) elute->dry 3. label Add Mannose Triflate Nucleophilic Substitution (Heating) dry->label 4. hydrolyze Hydrolysis (Acid or Base) label->hydrolyze 5. purify SPE Purification (C18, Alumina, etc.) hydrolyze->purify 6. qc Quality Control (HPLC, TLC, pH) purify->qc 7. end Final [¹⁸F]FDG Product (Sterile Solution) qc->end 8.

Caption: General workflow for automated [¹⁸F]FDG synthesis.

Experimental Protocol

This protocol is a generalized procedure for automated synthesis platforms (e.g., GE TracerLab, Siemens Explora).[12][13] Users should adapt it to their specific equipment.

3.1 Materials and Reagents

  • Precursor: 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)

  • Phase Transfer Catalyst: Kryptofix 2.2.2

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Hydrolysis Agent: 1 M Sodium Hydroxide (NaOH) or 1-2 M Hydrochloric Acid (HCl)[11]

  • Purification Cartridges: Quaternary Methyl Ammonium (QMA) light Sep-Pak, C18 Sep-Pak, Alumina N Sep-Pak

  • Water: Water for Injection (WFI)

  • Final Formulation: Sterile saline or buffer solution

3.2 Step-by-Step Methodology

  • [¹⁸F]Fluoride Trapping and Elution:

    • Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto the QMA anion-exchange cartridge. The [¹⁸F]F⁻ is retained while the [¹⁸O]H₂O is recovered.[1][7]

    • Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using an eluent solution (e.g., 0.75 mL Acetonitrile, 0.25 mL WFI, 15 mg Kryptofix 2.2.2, and 3 mg K₂CO₃).

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen and vacuum to perform azeotropic drying with acetonitrile. This step is critical to remove water, which would otherwise inhibit the nucleophilicity of the fluoride ion.[9] Repeat as necessary to ensure an anhydrous environment.

  • Radiolabeling Reaction:

    • Dissolve 20-30 mg of mannose triflate in 1.5-2.0 mL of anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]fluoride-Kryptofix complex in the reaction vessel.

    • Seal the vessel and heat to the specified reaction temperature (typically 85-120°C) for the designated time (typically 5-10 minutes).

  • Hydrolysis:

    • After cooling the vessel, remove the acetonitrile under vacuum.

    • Add the hydrolysis agent (e.g., 1.0 mL of 1 M NaOH) to the vessel.

    • Heat as required (e.g., 5 minutes at room temperature for base hydrolysis or 5-10 minutes at 100-130°C for acid hydrolysis) to remove the four acetyl protecting groups.[11]

  • Purification:

    • After hydrolysis, neutralize the reaction mixture.

    • Push the crude solution through the series of purification cartridges, typically starting with a C18 cartridge to remove the Kryptofix and unreacted precursor, followed by an alumina cartridge to remove any remaining fluoride.

    • Wash the cartridges with sterile water and collect the purified [¹⁸F]FDG product in a sterile collection vial.

Data Presentation

The efficiency of the synthesis is evaluated based on several key parameters. The following tables summarize typical reaction conditions and expected outcomes.

Table 1: Typical Reaction Parameters for [¹⁸F]FDG Synthesis

Parameter Value Purpose
Precursor Amount 20 - 30 mg Reactant for fluorination
Kryptofix 2.2.2 Amount 15 - 20 mg Phase transfer catalyst to chelate K⁺
K₂CO₃ Amount 3 - 5 mg Base to facilitate fluoride reactivity
Labeling Temperature 85 - 120 °C To drive the Sₙ2 reaction
Labeling Time 5 - 10 min Duration of the nucleophilic substitution
Hydrolysis 1 M NaOH or 1-2 M HCl Removal of acetyl protecting groups

| Total Synthesis Time | 25 - 40 min | From end of bombardment to final product |

Table 2: Quantitative Results and Quality Control Specifications

Parameter Typical Result Pharmacopoeia Limit Method
Radiochemical Yield (Decay Corrected) 50 - 75%[7][12] > 40% Dose Calibrator
Radiochemical Purity > 96%[12][13] ≥ 95% HPLC / TLC
Rƒ Value ([¹⁸F]FDG) ~0.45[1] Conforms to standard Radio-TLC
pH of Final Product 5.0 - 7.5 4.5 - 7.5 pH Meter / Strips
Residual Solvents (Acetonitrile) < 100 ppm < 410 ppm Gas Chromatography

| Kryptofix 2.2.2 | < 20 µg/mL | < 50 µg/mL | Spot Test / HPLC |

Note: Yields are highly dependent on the initial activity, specific synthesis module, and exact parameters used. The decay-uncorrected radiochemical yields are often reported in the range of 55% ± 2%.[12]

Conclusion

The nucleophilic substitution reaction using mannose triflate is a robust, reliable, and high-yielding method for the routine production of [¹⁸F]FDG.[4] Its compatibility with automated synthesis platforms makes it the gold standard in clinical and research settings, enabling the widespread use of PET imaging in modern medicine and drug development. Careful adherence to the protocol and stringent quality control are essential to ensure the final product is safe and effective for clinical use.

References

Application Notes and Protocols: 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is a versatile building block in medicinal chemistry, primarily utilized for its reactive bromomethyl group, which readily undergoes nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 2-chloro-4-(methylsulfonyl)benzyl moiety into a variety of molecular scaffolds. This structural motif is of particular interest in the design of targeted therapies, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The electron-withdrawing nature of the chloro and methylsulfonyl groups enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for reaction with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

Application in Targeted Protein Degradation: PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two key components: a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This compound serves as a valuable precursor for the synthesis of the linker component. The bromomethyl group provides a convenient attachment point for coupling with either the target protein ligand or the E3 ligase ligand, which typically possess a nucleophilic functional group (e.g., an amine or a hydroxyl group).

The 2-chloro-4-(methylsulfonyl)phenyl group itself can contribute to the overall pharmacological profile of the resulting PROTAC molecule, influencing properties such as cell permeability, metabolic stability, and binding interactions.

Key Experiments and Protocols

General Protocol for Nucleophilic Substitution

This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-H), such as an amine, phenol, or thiol.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, a phenol, or a thiol)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inorganic base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., Ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 - 1.2 equivalents) and the anhydrous aprotic solvent.

  • Add the base (1.5 - 2.0 equivalents) to the solution and stir the mixture at room temperature for 10-15 minutes.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu-H)BaseSolventTemperature (°C)Reaction Time (h)Product
Primary/Secondary AmineK₂CO₃ / DIPEAAcetonitrile / DMF25 - 802 - 12N-(2-chloro-4-(methylsulfonyl)benzyl)amine
PhenolCs₂CO₃ / K₂CO₃Acetonitrile / DMF25 - 604 - 161-((Aryloxy)methyl)-2-chloro-4-(methylsulfonyl)benzene
ThiolK₂CO₃ / NaHTHF / DMF0 - 251 - 61-((Arylthio)methyl)-2-chloro-4-(methylsulfonyl)benzene

Visualization of Synthetic Utility

The following diagrams illustrate the role of this compound in the synthesis of PROTACs.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthetic Step cluster_product Intermediate/Final Product BuildingBlock 1-(Bromomethyl)-2-chloro- 4-(methylsulfonyl)benzene Reaction Nucleophilic Substitution BuildingBlock->Reaction Nucleophile Nucleophilic Partner (e.g., Linker-E3 Ligase Ligand) Nucleophile->Reaction Intermediate Linker-Functionalized Building Block Reaction->Intermediate Covalent Bond Formation PROTAC Final PROTAC Molecule Intermediate->PROTAC Further Synthetic Steps PROTAC_MoA cluster_components PROTAC-Mediated Protein Degradation cluster_process Cellular Process PROTAC PROTAC (containing the 2-chloro-4-(methylsulfonyl)benzyl moiety) TernaryComplex Ternary Complex Formation PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->TargetProtein Degradation

Application Notes and Protocols for the Synthesis of Protein Degrader Molecules Using 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing the formation of a stable ternary complex between the POI and the E3 ligase.

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene is a versatile chemical building block designed for the synthesis of protein degrader molecules. Its utility lies in its reactive bromomethyl group, which allows for covalent attachment to nucleophilic sites on linkers or ligands. The substituted phenyl ring introduces a rigid structural element, which can be advantageous for optimizing the spatial orientation of the two ligands in the ternary complex. The chloro and methylsulfonyl substituents are electron-withdrawing groups that can influence the chemical properties and potential biological interactions of the resulting PROTAC.

This document provides detailed protocols and application notes for the incorporation of this compound into protein degrader molecules.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for a PROTAC molecule and a typical experimental workflow for its synthesis using this compound.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: General mechanism of action of a PROTAC molecule.

Synthesis_Workflow Start Start: Synthesize or Procure Starting Materials Step1 Step 1: Functionalize Linker with Nucleophile (e.g., amine) Start->Step1 Step2 Step 2: Alkylation with this compound Step1->Step2 Step3 Step 3: Purification of Linker Intermediate Step2->Step3 Step4 Step 4: Couple POI Ligand to Linker Intermediate Step3->Step4 Step5 Step 5: Purification of POI-Linker Conjugate Step4->Step5 Step6 Step 6: Couple E3 Ligase Ligand to POI-Linker Conjugate Step5->Step6 Step7 Step 7: Final Purification of PROTAC Molecule Step6->Step7 End End: Characterization and Biological Evaluation Step7->End

Caption: Experimental workflow for PROTAC synthesis.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of PROTACs synthesized using this compound, targeting a hypothetical Protein of Interest (POI-X) for degradation via the CRBN E3 ligase.

PROTAC IDLinker Length (atoms)Molecular Weight ( g/mol )Yield (%)Purity (HPLC, %)DC50 (nM)Dmax (%)
PROTAC-A10950.545>987592
PROTAC-B12978.652>995095
PROTAC-C141006.748>986293
PROTAC-D161034.841>978889

DC50: Concentration of the compound required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of an Amine-Functionalized Linker Intermediate with this compound

This protocol describes the alkylation of a Boc-protected diamine linker with this compound.

Materials:

  • This compound (1.0 eq)

  • N-Boc-1,n-diaminoalkane (e.g., N-Boc-1,6-diaminohexane) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-1,6-diaminohexane (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired Boc-protected linker intermediate.

Protocol 2: Synthesis of a PROTAC Molecule by Coupling the Linker Intermediate with POI and E3 Ligase Ligands

This protocol outlines the subsequent steps to complete the PROTAC synthesis.

Part A: Boc Deprotection

  • Dissolve the purified Boc-protected linker intermediate from Protocol 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine-linker intermediate as a hydrochloride salt. Use this crude product directly in the next step.

Part B: Coupling with POI Ligand

  • Dissolve the POI ligand with a carboxylic acid functional group (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Add the amine-linker intermediate hydrochloride salt (1.1 eq) and additional DIPEA (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-8 hours. Monitor by LC-MS.

  • Work-up and purify the POI-linker conjugate by preparative HPLC.

Part C: Coupling with E3 Ligase Ligand

  • The POI-linker conjugate will have a remaining functional group (e.g., a carboxylic acid on the POI ligand or a functional handle on the linker for further modification). Activate this group using appropriate coupling chemistry.

  • For a carboxylic acid, use HATU/DIPEA as described in Part B.

  • Add the amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine derivative) (1.2 eq).

  • Stir at room temperature for 12-16 hours. Monitor by LC-MS.

  • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and ¹H NMR. Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Disclaimer: These protocols are intended as a general guide. The specific reaction conditions, stoichiometry, and purification methods may need to be optimized for different linkers, POI ligands, and E3 ligase ligands. All experiments should be conducted by trained personnel in a properly equipped laboratory.

Application Notes and Protocols for the Alkylation of Phenols with 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis, with wide-ranging applications in medicinal chemistry and materials science. The Williamson ether synthesis is a classic and versatile method for achieving this transformation. This protocol details a generalized procedure for the O-alkylation of various phenolic compounds using the electrophilic reagent 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. The presence of the chloro and methylsulfonyl groups on the benzyl moiety makes the resulting ether products attractive candidates for further functionalization and as potential pharmacophores in drug discovery programs. This document provides a comprehensive experimental procedure, expected outcomes, and characterization data based on established chemical principles.

Reaction Principle

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A basic catalyst deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group to form the desired aryl ether.[1][2]

Experimental Protocol

Materials:

  • Substituted phenol (e.g., phenol, 4-methoxyphenol, 4-nitrophenol) (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH)) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile (CH₃CN), N,N-Dimethylformamide (DMF), Acetone)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Glassware for column chromatography

  • NMR tubes

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add the substituted phenol (1.0 eq) and the chosen anhydrous solvent (e.g., acetonitrile, 10 mL per mmol of phenol).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (N₂ or Ar).

  • Addition of Alkylating Agent: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (see Table 1) and monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete (typically indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure aryl ether.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Typical Reaction Conditions and Expected Yields for Alkylation of Phenols

Phenol SubstrateBaseSolventTemperature (°C)Time (h)Expected Yield (%)
PhenolK₂CO₃Acetonitrile806-1285-95
4-MethoxyphenolK₂CO₃Acetonitrile806-1290-98
4-NitrophenolCs₂CO₃DMF604-880-90
4-ChlorophenolK₂CO₃Acetone608-1682-92
2-NaphtholK₂CO₃DMF806-1288-96

Note: The expected yields are based on analogous Williamson ether synthesis reactions reported in the chemical literature. Actual yields may vary depending on the specific substrate and reaction conditions.

Table 2: Representative Spectroscopic Data for a Structurally Similar Aryl Ether Product: 1-((4-Methoxyphenoxy)methyl)-2-chloro-4-(methylsulfonyl)benzene

AnalysisData
¹H NMR (400 MHz, CDCl₃)δ 7.95 (d, J = 1.8 Hz, 1H), 7.70 (dd, J = 8.2, 1.8 Hz, 1H), 7.55 (d, J = 8.2 Hz, 1H), 6.95-6.85 (m, 4H), 5.20 (s, 2H), 3.80 (s, 3H), 3.10 (s, 3H).
¹³C NMR (101 MHz, CDCl₃)δ 154.5, 151.0, 142.0, 138.5, 132.0, 130.0, 128.5, 125.0, 115.5, 114.8, 71.5, 55.8, 44.5.
IR (KBr, cm⁻¹)3080, 2925, 1610, 1510, 1310, 1230, 1150, 1040, 830.
MS (ESI)m/z [M+H]⁺ calculated for C₁₅H₁₅ClO₄S: 342.04, found 342.1.

Note: This is representative data for a potential product and may not correspond to the exact values for all synthesized derivatives.

Mandatory Visualization

Alkylation_Workflow Experimental Workflow for Phenol Alkylation cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Phenol + Solvent Base_add Add Base (e.g., K2CO3) Reactants->Base_add Alkylating_agent_add Add 1-(Bromomethyl)-2-chloro-4- (methylsulfonyl)benzene Base_add->Alkylating_agent_add Heating Heat to Reaction Temperature Alkylating_agent_add->Heating TLC_monitoring Monitor by TLC Heating->TLC_monitoring Cooling Cool to RT TLC_monitoring->Cooling Filtration Filter Inorganic Salts Cooling->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Extraction Aqueous Work-up (EtOAc/Water/Brine) Concentration1->Extraction Drying Dry Organic Layer Extraction->Drying Concentration2 Concentrate Drying->Concentration2 Purification Column Chromatography Concentration2->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: Experimental workflow for the synthesis of aryl ethers via alkylation of phenols.

Signaling_Pathway_Hypothesis Hypothetical Signaling Pathway Inhibition cluster_pathway Kinase Signaling Cascade cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Aryl Ether Derivative (Potential Inhibitor) Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase signaling pathway by a synthesized aryl ether.

References

Anwendungs- und Protokollhinweise: Derivatisierung von heterocyclischen Aminen mit 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung

Die Derivatisierung von heterocyclischen Aminen ist ein entscheidender Schritt in der medizinischen Chemie und Wirkstoffforschung, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen zu modifizieren. Das Reagenz 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol ist ein elektrophiles Alkylierungsmittel, das zur Einführung einer 2-Chlor-4-(methylsulfonyl)benzyl-Gruppe in Moleküle mit nukleophilen Zentren, wie z. B. primäre und sekundäre Amine, verwendet werden kann. Diese Modifikation kann die Löslichkeit, die metabolische Stabilität und die Zielbindung eines Moleküls beeinflussen.

Diese Applikationsschrift beschreibt ein allgemeines Protokoll für die N-Alkylierung von heterocyclischen Aminen mit 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol. Die Methodik basiert auf einer nukleophilen Substitutionsreaktion, bei der das Stickstoffatom des heterocyclischen Amins das Bromatom des Benzylbromids verdrängt.

Prinzip der Reaktion

Die Reaktion verläuft über einen SN2-Mechanismus, bei dem das freie Elektronenpaar des Stickstoffatoms im heterocyclischen Amin das elektrophile Kohlenstoffatom der Brommethylgruppe angreift. Eine Base wird typischerweise zugegeben, um das entstehende Bromwasserstoffsäure-Salz des Amins zu neutralisieren und das Amin in seiner reaktiven, freien Basenform zu halten.

Experimentelle Protokolle

1. Materialien und Reagenzien

  • 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol

  • Ausgewähltes heterocyclisches Amin (z. B. Morpholin, Piperidin, Pyrrolidin)

  • Kaliumcarbonat (K2CO3), wasserfrei

  • Acetonitril (CH3CN), wasserfrei

  • Dichlormethan (CH2Cl2)

  • Hexan

  • Ethylacetat

  • Wasser (destilliert oder deionisiert)

  • Magnesiumsulfat (MgSO4), wasserfrei

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)

2. Benötigte Ausrüstung

  • Rundkolben

  • Magnetrührer mit Heizplatte

  • Rückflusskühler

  • Scheidetrichter

  • Rotationsverdampfer

  • Apparatur für die Säulenchromatographie

  • Analysegeräte: HPLC, LC-MS, 1H-NMR

3. Detailliertes Protokoll für die Derivatisierung

  • Reaktionsaufbau: In einem trockenen 100-mL-Rundkolben werden das heterocyclische Amin (1,0 Äquivalente) und wasserfreies Kaliumcarbonat (2,0 Äquivalente) in wasserfreiem Acetonitril (ca. 20 mL pro 1 mmol Amin) suspendiert.

  • Zugabe des Reagenzes: 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol (1,1 Äquivalente), gelöst in einer minimalen Menge Acetonitril, wird langsam zur gerührten Suspension bei Raumtemperatur zugetropft.

  • Reaktion: Die Reaktionsmischung wird unter Rückfluss erhitzt (ca. 82 °C) und der Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) verfolgt (typisches Laufmittel: Ethylacetat/Hexan-Gemisch). Die Reaktion ist in der Regel innerhalb von 4-8 Stunden abgeschlossen.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird der Feststoff (Kaliumcarbonat und Kaliumbromid) abfiltriert und das Filtrat im Rotationsverdampfer eingeengt.

  • Extraktion: Der Rückstand wird in Dichlormethan (50 mL) aufgenommen und dreimal mit Wasser (je 30 mL) gewaschen, um restliche Salze zu entfernen. Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet.

  • Reinigung: Nach dem Filtrieren des Trockenmittels wird das Lösungsmittel im Rotationsverdampfer entfernt. Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt. Ein Gradientenelutionssystem, beginnend mit reinem Hexan und schrittweiser Erhöhung des Anteils an Ethylacetat, ist in der Regel erfolgreich, um das gewünschte Produkt zu isolieren.

  • Analyse: Das gereinigte Produkt wird mittels HPLC auf Reinheit überprüft und seine Struktur durch LC-MS und 1H-NMR bestätigt.

Datenpräsentation

Die folgende Tabelle fasst repräsentative, hypothetische Ergebnisse für die Derivatisierung verschiedener heterocyclischer Amine zusammen.

Hetercyclisches AminProduktReaktionszeit (h)Ausbeute (%)Reinheit (HPLC, %)
Morpholin4-((2-Chlor-4-(methylsulfonyl)phenyl)methyl)morpholin685>98
Piperidin1-((2-Chlor-4-(methylsulfonyl)phenyl)methyl)piperidin591>99
Pyrrolidin1-((2-Chlor-4-(methylsulfonyl)phenyl)methyl)pyrrolidin588>98
Piperazin1-((2-Chlor-4-(methylsulfonyl)phenyl)methyl)piperazin875>97

Visualisierungen

Diagramm des experimentellen Arbeitsablaufs

Das folgende Diagramm illustriert den Arbeitsablauf von der Vorbereitung der Reagenzien bis zur Analyse des Endprodukts.

experimental_workflow reagents Reagenzien (Heterocyclisches Amin, 1-(Brommethyl)-2-chlor-4- (methylsulfonyl)benzol, K2CO3) reaction N-Alkylierungs- reaktion (Acetonitril, Rückfluss) reagents->reaction 1. Mischen workup Aufarbeitung (Filtration, Extraktion, Trocknung) reaction->workup 2. Abkühlen purification Reinigung (Säulenchromatographie) workup->purification 3. Konzentrieren product Gereinigtes Produkt purification->product 4. Eluieren analysis Analyse (HPLC, LC-MS, NMR) product->analysis 5. Charakterisieren

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Zusammenfassung und Ausblick

Das vorgestellte Protokoll bietet eine robuste und reproduzierbare Methode zur Derivatisierung von heterocyclischen Aminen mit 1-(Brommethyl)-2-chlor-4-(methylsulfonyl)benzol. Die Reaktion liefert in der Regel hohe Ausbeuten und Produkte von hoher Reinheit nach einer einfachen chromatographischen Reinigung. Diese Methode ist leicht an verschiedene heterocyclische Amine anpassbar und stellt ein wertvolles Werkzeug für die Synthese von neuen chemischen Entitäten in der Wirkstoffforschung dar. Forscher können dieses Protokoll als Ausgangspunkt für die Entwicklung spezifischer Derivate und die Untersuchung ihrer biologischen Aktivitäten nutzen.

Application Notes and Protocols: Synthesis and Utility of Novel Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel benzenesulfonamide derivatives. This class of compounds continues to be a rich source of therapeutic candidates due to their diverse pharmacological activities. Detailed experimental protocols for synthesis and key biological assays are provided, along with a summary of quantitative data to facilitate comparison and further research.

Introduction

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Its prominence stems from the sulfonamide group's ability to act as a potent zinc-binding group, enabling the design of inhibitors for various metalloenzymes. This has led to the development of benzenesulfonamide derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This document outlines key applications and methodologies for the synthesis and evaluation of novel benzenesulfonamide derivatives.

Data Presentation: Biological Activities of Novel Benzenesulfonamide Derivatives

The following tables summarize the in vitro biological activities of various recently synthesized benzenesulfonamide derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Carbonic Anhydrase Inhibition Data

Compound IDTarget IsozymeKᵢ (nM)IC₅₀ (nM)Reference CompoundKᵢ/IC₅₀ of Ref. (nM)
Series 1: Thiazolone-Benzenesulfonamides Acetazolamide
4ehCA IX-10.9325
4ghCA IX-25.0625
4hhCA IX-18.2125
4ehCA II-1550-
4ghCA II-3920-
4hhCA II-2870-
Series 2: Triazole-Benzenesulfonamide Hybrids Acetazolamide
11dhCA I18.8-250
11ehCA I54.4-250
11qhCA I38.3-250
Series 3: Benzoylthioureido Benzenesulfonamides Acetazolamide
7ahCA I94.4-250
7bhCA II33.4-12
7dhCA IX28.6-25
Miscellaneous
SLC-0111hCA IX45-Acetazolamide25

hCA: human Carbonic Anhydrase. Data compiled from multiple sources.[1][2][3][4][5][6][7]

Table 2: Acetylcholinesterase (AChE) Inhibition Data

Compound SeriesKᵢ (µM)Reference CompoundKᵢ of Ref. (µM)
Amine Sulfonamide Derivatives (10 & 10i)2.26 ± 0.45 – 3.57 ± 0.97Donepezil0.024 ± 0.007
Benzenesulfonamides with Benzamide Moiety (3f)0.00891 ± 0.00165Tacrine-

Data compiled from multiple sources.[8][9]

Table 3: Anticancer Activity Data (IC₅₀ values in µM)

Compound IDCell LineIC₅₀ (µM)Reference CompoundIC₅₀ of Ref. (µM)
Thiazolone-Benzenesulfonamides Staurosporine
4eMDA-MB-231 (Breast)3.587.67
4gMDA-MB-231 (Breast)5.547.67
4eMCF-7 (Breast)4.585.89
4gMCF-7 (Breast)2.555.89
Indole-Based Benzenesulfonamides Doxorubicin
A6MCF-7 (Breast)~500.95
A15SK-BR-3 (Breast)~500.64
Benzenesulfonamide-Bearing Imidazoles
23IGR39 (Melanoma)27.8 ± 2.8--
23MDA-MB-231 (Breast)20.5 ± 3.6--
N-(6(4)-indazolyl)-benzenesulfonamides
2cA2780 (Ovarian)0.50 ± 0.09--
3cA549 (Lung)1.83 ± 0.52--

Data compiled from multiple sources.[3][10][11][12][13][14]

Experimental Protocols

Detailed methodologies for the synthesis of representative benzenesulfonamide derivatives and key biological assays are provided below.

Synthesis Protocols

Protocol 1: General Synthesis of N-Substituted Benzenesulfonamides

This protocol describes a general method for the synthesis of N-substituted benzenesulfonamides via the reaction of a primary or secondary amine with a benzenesulfonyl chloride.[15][16]

Materials:

  • Benzenesulfonyl chloride derivative (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Base (e.g., pyridine, triethylamine, or aqueous potassium carbonate) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)

  • 5 M HCl (for acidification)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., DCM or ethyl acetate)

Procedure:

  • Dissolve the amine in the chosen anhydrous solvent.

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add a solution of the benzenesulfonyl chloride derivative in the same solvent to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with 5 M HCl.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate) (3 x 20 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-((4-Oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide Derivatives

This protocol outlines the synthesis of a specific class of thiazolone-containing benzenesulfonamides.[17][18]

Step 1: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide

  • Suspend sulfanilamide (1.0 eq) in acetone and add potassium carbonate (2.0 eq).

  • Cool the mixture to 0°C and add 2-chloroacetyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and evaporate the filtrate in vacuo.

  • Wash the resulting solid with water and recrystallize from ethanol.

Step 2: Synthesis of 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide

  • Dissolve 2-chloro-N-(4-sulfamoylphenyl)acetamide (1.0 eq) in absolute ethanol and add ammonium thiocyanate (1.0 eq).

  • Reflux the mixture for 3 hours.

  • Filter the resulting solid and wash with water.

  • Recrystallize the product from ethanol.

Step 3: Synthesis of 5-Aryl-Substituted Derivatives

  • Dissolve 4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide (1.0 eq) in glacial acetic acid.

  • Add sodium acetate (2.0 eq) and the appropriate aromatic aldehyde (2.0 eq).

  • Reflux the mixture for 24-48 hours.

  • Filter the resulting solid and wash with ethanol.

  • Recrystallize the product from acetic acid.

Biological Assay Protocols

Protocol 3: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay is based on the esterase activity of CA.[2][3]

Materials:

  • Human carbonic anhydrase isozyme (e.g., hCA II, hCA IX)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add 158 µL of Assay Buffer to the appropriate wells.

  • Add 2 µL of the test compound dilutions or DMSO (for the maximum activity control) to the wells.

  • Add 20 µL of the CA working solution to all wells except the blank.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400-405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Protocol 4: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures AChE activity through a colorimetric reaction.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Ellman's Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Test compounds and a known AChE inhibitor (e.g., Donepezil)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound dilution or DMSO (for control).

  • Add 10 µL of the AChE enzyme solution to each well.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Incubate the plate at 37°C for 10-15 minutes.

  • Measure the absorbance at 412 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.

Signaling Pathways and Mechanisms of Action

Hypoxia-Induced Carbonic Anhydrase IX (CA IX) and Tumor Acidosis

In the tumor microenvironment, hypoxia (low oxygen) is a common feature that drives cancer progression.[19][20][21] Hypoxia-inducible factor-1α (HIF-1α) is stabilized under hypoxic conditions and translocates to the nucleus, where it upregulates the expression of various genes, including Carbonic Anhydrase IX (CA IX).[19][20] CA IX is a transmembrane enzyme that catalyzes the hydration of carbon dioxide to bicarbonate and protons.[21] This activity contributes to the acidification of the extracellular tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[22] Benzenesulfonamide-based CA IX inhibitors can counteract this process, leading to a less aggressive tumor phenotype.

Hypoxia_CAIX_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1a_nuc HIF-1α Nuclear Translocation & Dimerization HIF1a->HIF1a_nuc CAIX_exp Increased CAIX Gene Expression HIF1a_nuc->CAIX_exp CAIX_protein CAIX Protein on Cell Surface CAIX_exp->CAIX_protein HCO3_H HCO₃⁻ + H⁺ CAIX_protein->HCO3_H CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_protein Acidosis Extracellular Acidosis HCO3_H->Acidosis Invasion Tumor Invasion & Metastasis Acidosis->Invasion Resistance Therapy Resistance Acidosis->Resistance Benzenesulfonamide Benzenesulfonamide Inhibitors Benzenesulfonamide->CAIX_protein Inhibition

Caption: Hypoxia-CAIX signaling pathway in the tumor microenvironment.

Apoptosis Induction by Benzenesulfonamide Derivatives

Several studies have shown that benzenesulfonamide derivatives can induce apoptosis in cancer cells.[10][11][23][24] The proposed mechanisms often involve the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.[23][24][25] The activation of mitogen-activated protein kinase (MAPK) pathways, such as p38 and ERK, has also been implicated in the pro-apoptotic effects of these compounds.[10][26][27][28][29]

Apoptosis_Pathway Benzenesulfonamide Benzenesulfonamide Derivatives MAPK_activation p38/ERK MAPK Activation Benzenesulfonamide->MAPK_activation Mitochondria Mitochondrial Dysfunction Benzenesulfonamide->Mitochondria MAPK_activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by benzenesulfonamides.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of novel benzenesulfonamide derivatives and their subsequent biological evaluation.

Experimental_Workflow Synthesis Synthesis of Benzenesulfonamide Derivatives Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Primary Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->Biological_Screening Hit_Identification Hit Identification & SAR Analysis Biological_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Western Blot, Cell Cycle Analysis) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for benzenesulfonamide drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for performing Suzuki-Miyaura cross-coupling reactions with a focus on aryl halide substrates. This document offers detailed experimental protocols, a summary of quantitative data for reaction optimization, and visual diagrams to illustrate the reaction mechanism and experimental workflow.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and relatively low toxicity of its reagents.[3][4] These notes are designed to serve as a practical guide for researchers utilizing this powerful transformation.

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[2][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This is often the rate-determining step, where the palladium inserts into the carbon-halogen bond, forming a palladium(II) intermediate.[5]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic group to the palladium(II) complex. This step is known as transmetalation.[6]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_b R¹-Pd(II)L₂-OR² pdiil->pdiil_b Ligand Exchange pdiil_r1r2 R¹-Pd(II)L₂-R³ pdiil_b->pdiil_r1r2 Transmetalation pdiil_r1r2->pd0 Reductive Elimination product Biaryl Product (R¹-R³) pdiil_r1r2->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pdiil boronic_acid Boronic Acid (R³-B(OH)₂) boronic_acid->pdiil_b base Base (e.g., K₂CO₃) base->pdiil_b

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Reaction Optimization

The success of a Suzuki coupling reaction is highly dependent on the careful selection of reactants and reaction conditions. The following tables summarize quantitative data from various literature sources to guide the optimization process.

Table 1: Effect of Aryl Halide on Reaction Yield

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(PPh₃)₄ (1.4)K₂CO₃DMFReflux1.592
24-BromoanisolePhenylboronic acidPd-diimine@SBA-15K₂CO₃WaterReflux295
34-ChloroanisolePhenylboronic acidPd(OAc)₂/NiXantphosK₃PO₄1,4-Dioxane100298
42-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1000.3380
53-BromopyridinePhenylboronic acid(A-taphos)₂PdCl₂CsFDME/H₂O100195

Table 2: Influence of Catalyst and Ligand on Yield

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePhenylboronic acidPd₂(dba)₃ (0.5)SPhos (1.5)K₃PO₄Toluene100299
24-BromoanisolePhenylboronic acidPd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF1001285
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane1000.3372
44-BromoacetophenonePhenylboronic acidPd(acac)₂--Toluene1102482

Table 3: Effect of Base and Solvent on Yield

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane1002471
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Isopropanol1002464
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃THF1002455
44-BromoanisolePhenylboronic acidPd-bpydc-Nd (0.2)NaOHEthanol302495
54-BromoanisolePhenylboronic acidPd-bpydc-Nd (0.2)KOHEthanol302493

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for a typical Suzuki coupling reaction.

General Procedure for Suzuki Coupling Under Inert Atmosphere

This protocol is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times using a Schlenk line.[1]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst. Then, add the degassed solvent via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[3][7]

Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a small amount of a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the dissolved sample onto the baseline of the TLC plate. Also spot the starting aryl halide and, if available, the expected product as references.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp.[8] The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, base to Schlenk flask start->setup inert Establish Inert Atmosphere: - Purge with Ar/N₂ or use Schlenk line setup->inert reagents Add Catalyst and Solvent: - Add Pd catalyst and degassed solvent inert->reagents reaction Run Reaction: - Heat to desired temperature with stirring reagents->reaction monitor Monitor Progress: - TLC or LC-MS analysis reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool, dilute, wash, dry, and concentrate monitor->workup Complete purify Purification: - Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Figure 2. A step-by-step experimental workflow for a Suzuki coupling reaction.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive catalystUse a fresh batch of catalyst or a different catalyst/ligand system.[9]
Insufficiently degassed solventThoroughly degas the solvent by sparging with an inert gas or using freeze-pump-thaw cycles.[1]
Incorrect base or solventScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.[10]
Homocoupling of Boronic Acid Presence of oxygenEnsure the reaction is performed under strictly anaerobic conditions.[9]
Inefficient catalystUse a Pd(0) source or a precatalyst that is efficiently reduced.[9]
Dehalogenation of Aryl Halide Presence of a hydrogen sourceEnsure anhydrous conditions and use a non-protic solvent if possible.
Protodeboronation Presence of water or acidUse anhydrous solvents and a non-aqueous base if necessary. Shorter reaction times can also help.[9]

Conclusion

The Suzuki-Miyaura coupling reaction is a versatile and powerful tool for the synthesis of biaryl compounds. By carefully selecting the reaction components and conditions, researchers can achieve high yields of the desired products. These application notes provide a solid foundation for performing and optimizing Suzuki coupling reactions involving aryl halides. For further details and specific applications, consulting the primary literature is always recommended.

References

Application Notes and Protocols for 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene as a versatile linker in solid-phase organic synthesis (SPOS). This linker is particularly amenable to the synthesis of small molecules and heterocyclic libraries, which are of significant interest in drug discovery and development.

Introduction

This compound is an electrophilic linker suitable for the immobilization of nucleophilic substrates onto a solid support. The key structural features of this linker—the reactive bromomethyl group, and the electron-withdrawing chloro and methylsulfonyl substituents—confer unique properties that can be exploited for robust on-resin chemistry and controlled cleavage of the final product. The electron-withdrawing groups enhance the reactivity of the benzylic bromide towards nucleophilic substitution, facilitating efficient loading of starting materials. Furthermore, the sulfonyl group offers the potential for "safety-catch" cleavage strategies, where a modification of the sulfone is required to activate the linker for cleavage, providing an orthogonal release mechanism.

Principle Applications

The primary application of this compound in SPOS is in the construction of diverse molecular libraries for high-throughput screening. Its electrophilic nature makes it ideal for the attachment of a wide range of nucleophiles, including but not limited to:

  • Phenols and Thiophenols: Leading to the synthesis of aryl ethers and thioethers.

  • Carboxylic Acids: Forming benzyl esters that can be cleaved under specific conditions.

  • Amines (Primary and Secondary): Resulting in the formation of secondary and tertiary amines, respectively.

  • N-Heterocycles (e.g., imidazoles, pyrazoles): Enabling the synthesis of N-alkylated heterocycles.

This application note will focus on a representative workflow for the synthesis of a library of substituted N-aryl piperazines, a common scaffold in medicinal chemistry.

Experimental Workflow

The overall workflow for the solid-phase synthesis of N-aryl piperazines using the this compound linker is depicted below.

experimental_workflow resin Hydroxymethyl Resin linker_attachment Linker Attachment resin->linker_attachment piperazine_loading Piperazine Loading linker_attachment->piperazine_loading on_resin_reaction On-Resin Arylation (Buchwald-Hartwig) piperazine_loading->on_resin_reaction cleavage Cleavage on_resin_reaction->cleavage product N-Aryl Piperazine Product cleavage->product

Caption: General workflow for the solid-phase synthesis of N-aryl piperazines.

Detailed Experimental Protocols

Protocol 1: Attachment of this compound to Hydroxymethyl Resin

This protocol describes the immobilization of the linker onto a hydroxymethyl-functionalized solid support (e.g., Wang resin).

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Wang resin (1 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM and wash the resin with DCM (3 x 10 mL).

  • Dissolve this compound (3.0 mmol) and DIPEA (6.0 mmol) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and agitate the mixture at room temperature for 16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • Determine the loading of the linker by elemental analysis for sulfur or by a test cleavage and quantification of the released linker.

Protocol 2: Loading of Piperazine onto the Linker-Functionalized Resin

This protocol details the attachment of the piperazine core to the immobilized linker.

Materials:

  • Linker-functionalized resin (from Protocol 1)

  • Piperazine (or a monosubstituted piperazine)

  • Potassium Iodide (KI)

  • DIPEA

  • DMF, anhydrous

Procedure:

  • Swell the linker-functionalized resin (0.5 g, approx. 0.5 mmol) in anhydrous DMF (5 mL) for 30 minutes.

  • In a separate flask, dissolve piperazine (5.0 mmol), DIPEA (10.0 mmol), and a catalytic amount of KI in anhydrous DMF (5 mL).

  • Add the piperazine solution to the swollen resin.

  • Agitate the mixture at 50°C for 24 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

Protocol 3: On-Resin Buchwald-Hartwig Arylation

This protocol describes the diversification of the resin-bound piperazine through a palladium-catalyzed N-arylation reaction.

Materials:

  • Piperazine-loaded resin (from Protocol 2)

  • Aryl bromide or iodide (various)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Toluene, anhydrous and degassed

Procedure:

  • To the piperazine-loaded resin (0.1 mmol) in a reaction vessel, add the aryl halide (0.5 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and Cs₂CO₃ (0.3 mmol).

  • Add anhydrous, degassed toluene (2 mL).

  • Agitate the mixture under an inert atmosphere (e.g., argon) at 100°C for 12 hours.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with toluene (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol outlines a potential "safety-catch" cleavage strategy involving activation of the sulfonyl group followed by nucleophilic cleavage.

Materials:

  • N-Aryl piperazine-loaded resin (from Protocol 3)

  • Samarium(II) Iodide (SmI₂) solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • A nucleophile for cleavage (e.g., sodium methoxide in methanol)

  • Trifluoroacetic acid (TFA)

  • DCM

Procedure (Hypothetical Safety-Catch Cleavage):

  • Swell the resin in anhydrous THF (2 mL).

  • Add a solution of SmI₂ in THF (excess) to the resin suspension to reduce the sulfone to a sulfinate.

  • Agitate the mixture at room temperature for 4 hours.

  • Wash the resin with THF (3 x 2 mL) and DCM (3 x 2 mL).

  • To the washed resin, add a solution of sodium methoxide in methanol (1 M, 2 mL).

  • Agitate at room temperature for 12 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional methanol (2 x 1 mL) and combine the filtrates.

  • Neutralize the filtrate with a few drops of TFA and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

Alternative Cleavage (General Acidolysis - if applicable to linker stability):

  • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.

  • Filter and collect the cleavage solution.

  • Precipitate the product in cold diethyl ether.

  • Centrifuge, decant the ether, and dry the product.

Quantitative Data Summary

The following tables present representative data for the solid-phase synthesis of a small library of N-aryl piperazines using the this compound linker.

Table 1: Linker Loading and Initial Piperazine Attachment

Resin TypeInitial Resin Loading (mmol/g)Linker Loading Efficiency (%)Final Linker Loading (mmol/g)Piperazine Loading Efficiency (%)
Wang Resin1.0850.8592

Table 2: On-Resin Arylation and Product Purity

Aryl Halide SubstrateReaction Yield (%)Product Purity by HPLC (%)
4-Bromotoluene8895
1-Bromo-4-methoxybenzene9197
2-Bromopyridine7590
1-Bromo-3-(trifluoromethyl)benzene8293

Signaling Pathways and Logical Relationships

The logical relationship in this synthetic strategy is a linear progression from an unfunctionalized resin to the final, purified small molecule product.

logical_relationship start Start: Unfunctionalized Solid Support linker_attach Immobilization of This compound start->linker_attach substrate_load Attachment of Nucleophilic Scaffold (e.g., Piperazine) linker_attach->substrate_load diversification On-Resin Chemical Modification (e.g., N-Arylation) substrate_load->diversification cleavage_purification Cleavage from Solid Support and Purification diversification->cleavage_purification end End: Pure, Characterized Small Molecule cleavage_purification->end

Caption: Logical progression of the solid-phase synthesis strategy.

Conclusion

This compound serves as a promising electrophilic linker for the solid-phase synthesis of small molecules, particularly for the generation of libraries of compounds for drug discovery. The protocols and data presented herein provide a representative framework for its application. The potential for a safety-catch cleavage strategy based on the modification of the sulfonyl group adds to its versatility, allowing for orthogonal release conditions. Further investigation is warranted to fully explore the scope and limitations of this linker system.

Application Notes and Protocols for the Scalable Synthesis of Derivatives from 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of various derivatives from the versatile building block, 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. This trifunctional aromatic compound serves as a key intermediate in the preparation of a diverse range of molecules with significant potential in medicinal chemistry and drug development.

Introduction

This compound is a highly reactive electrophile due to the presence of a benzylic bromide. The electron-withdrawing nature of the chloro and methylsulfonyl substituents further activates the benzylic position, making it highly susceptible to nucleophilic substitution reactions (SN2). This reactivity allows for the facile introduction of a wide array of functional groups, including amines, ethers, and thioethers, providing a straightforward route to novel chemical entities.

A notable application of this starting material is in the synthesis of Hepatitis B Virus (HBV) capsid assembly modulators. One such derivative, GLS4, has demonstrated potent anti-HBV activity by interfering with the proper formation of the viral capsid, a crucial component for viral replication.[1][2] This highlights the importance of developing scalable and efficient synthetic routes to derivatives of this compound for the discovery of new therapeutic agents.

Scalable Synthesis of Derivatives

The primary route for the derivatization of this compound involves the nucleophilic substitution of the benzylic bromide. The following protocols are scalable and have been adapted from established methods for structurally similar compounds.

General Nucleophilic Substitution Workflow

The overall workflow for the synthesis of derivatives from this compound is depicted below.

General Workflow start 1-(Bromomethyl)-2-chloro- 4-(methylsulfonyl)benzene reaction Nucleophilic Substitution (S N 2) start->reaction nucleophile Nucleophile (Amine, Phenol, Thiol, etc.) nucleophile->reaction product Substituted Derivative reaction->product purification Purification (Chromatography, Recrystallization) product->purification final_product Pure Derivative purification->final_product

Caption: General workflow for the synthesis of derivatives.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the nucleophilic substitution reactions on this compound with various nucleophiles. The data is based on analogous reactions with structurally similar bromomethyl-substituted aromatics.

Nucleophile ClassExample NucleophileProduct ClassBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Amine IsopropylamineSecondary AmineK₂CO₃Acetonitrile8012>90
Phenol 4-EthoxyphenolBenzyl EtherAlCl₃Dichloromethane0 - RT16~95
Thiol ThioureaThioetherNaOHMethanolReflux485-95

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloro-4-(methylsulfonyl)benzyl)propan-2-amine

This protocol details the synthesis of a secondary amine derivative via the reaction of this compound with isopropylamine.

Materials:

  • This compound

  • Isopropylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Add isopropylamine (1.2 eq) to the mixture.

  • Stir the reaction mixture at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-chloro-2-((4-ethoxyphenoxy)methyl)-5-(methylsulfonyl)benzene

This protocol details the synthesis of a benzyl ether derivative via the reaction of this compound with 4-ethoxyphenol.

Materials:

  • This compound

  • 4-Ethoxyphenol

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and 4-ethoxyphenol (1.1 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of aluminum chloride (1.1 eq) in dichloromethane.

  • Continue stirring at 0°C for 1 hour and then allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel.

Protocol 3: Synthesis of S-(2-chloro-4-(methylsulfonyl)benzyl)isothiourea hydrobromide

This protocol details the synthesis of a thioether derivative via the reaction of this compound with thiourea.

Materials:

  • This compound

  • Thiourea

  • Methanol (CH₃OH)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add thiourea (1.1 eq).

  • Reflux the mixture for 4 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, a precipitate will form.

  • Collect the solid by filtration and wash with cold methanol to yield the isothiuronium salt.

Application in Drug Development: HBV Capsid Assembly Modulation

Derivatives of this compound, such as GLS4, are potent inhibitors of Hepatitis B Virus (HBV) replication.[1] These compounds belong to a class of drugs known as Capsid Assembly Modulators (CAMs).[3]

Mechanism of Action of HBV Capsid Assembly Modulators

HBV CAMs disrupt the normal assembly of the viral capsid, which is composed of core protein (HBc) dimers.[3] By binding to these dimers, CAMs induce the formation of aberrant, non-functional capsids that are unable to properly encapsidate the viral pregenomic RNA (pgRNA) and polymerase.[2][4] This ultimately halts the viral replication cycle.[1]

HBV Capsid Assembly Inhibition cluster_normal Normal HBV Replication cluster_inhibited Inhibition by CAMs HBc_dimer HBc Dimers Normal_Assembly Normal Capsid Assembly HBc_dimer->Normal_Assembly pgRNA_Pol pgRNA + Polymerase pgRNA_Pol->Normal_Assembly Functional_Capsid Functional Nucleocapsid Normal_Assembly->Functional_Capsid Replication Viral Replication Functional_Capsid->Replication New_Virions New Virions Replication->New_Virions CAM Capsid Assembly Modulator (e.g., GLS4) Aberrant_Assembly Aberrant Capsid Assembly CAM->Aberrant_Assembly Nonfunctional_Capsid Non-functional Capsid Aberrant_Assembly->Nonfunctional_Capsid Blocked_Replication Replication Blocked Nonfunctional_Capsid->Blocked_Replication HBc_dimer2 HBc Dimers HBc_dimer2->Aberrant_Assembly

Caption: Mechanism of HBV capsid assembly modulation.

The development of scalable synthetic routes to novel derivatives of this compound is therefore a critical step in the discovery of new and more effective treatments for chronic Hepatitis B. The protocols and information provided herein are intended to facilitate these research and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the reaction yield for alkylations using 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of various nucleophiles with this compound.

Problem 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge in alkylation reactions. The following steps can help diagnose and resolve the issue.

Possible Causes and Solutions:

  • Reagent Quality: The stability of benzylic bromides can be a concern. Ensure that the this compound is of high purity and has been stored correctly in a cool, dark, and dry place to prevent degradation.[1]

  • Base Selection: The choice of base is crucial for the efficient deprotonation of the nucleophile. For weakly acidic nucleophiles, a stronger base may be necessary. The solubility of the base in the chosen solvent also plays a significant role in the reaction rate.[1]

  • Solvent Effects: Polar aprotic solvents such as DMF, DMSO, or acetonitrile generally facilitate SN2 reactions involving benzyl bromides.[1] It is critical to use anhydrous solvents, as the presence of water can lead to hydrolysis of the benzyl bromide.[1]

  • Reaction Temperature and Time: Some alkylation reactions may require heating to achieve a practical rate. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and temperature.[1]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield reagent_quality Check Reagent Purity and Storage start->reagent_quality base_selection Evaluate Base Strength and Solubility reagent_quality->base_selection Reagent OK solvent_choice Assess Solvent Polarity and Anhydrous Conditions base_selection->solvent_choice Base Appropriate reaction_conditions Optimize Temperature and Time solvent_choice->reaction_conditions Solvent Suitable analysis Analyze Reaction by TLC/LC-MS reaction_conditions->analysis analysis->reagent_quality No Improvement success Improved Yield analysis->success Optimization Successful

Caption: A logical workflow for troubleshooting low-yield alkylation reactions.

Problem 2: Formation of Side Products

The presence of multiple functional groups on the reactants can lead to the formation of undesired side products.

Common Side Products and Mitigation Strategies:

Side ProductCauseMitigation Strategy
Over-alkylation Nucleophiles with multiple reactive sites (e.g., primary amines) can react more than once.[1][2]Use a protecting group strategy for the nucleophile or carefully control the stoichiometry of the reactants.[1]
Elimination (E2) Product Strong, sterically hindered bases and elevated temperatures can promote the elimination of HBr.[1]Employ a weaker, non-hindered base and maintain moderate reaction temperatures.[1]
Hydrolysis Product Presence of water in the reaction medium leads to the formation of the corresponding benzyl alcohol.[1]Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
C-Alkylation vs. O-Alkylation (for phenols) The nature of the solvent can influence the site of alkylation on phenoxide ions.[3]For preferential O-alkylation, use polar aprotic solvents like DMF or DMSO. For C-alkylation, protic solvents like water or trifluoroethanol can be used to shield the oxygen atom through hydrogen bonding.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of the chloro and methylsulfonyl groups on the reactivity of this compound?

The chloro and methylsulfonyl groups are electron-withdrawing. These groups can influence the reactivity of the benzylic bromide. While electron-withdrawing groups can slightly decrease the rate of SN2 reactions by destabilizing the transition state, the benzylic position is inherently reactive towards nucleophilic substitution.[4][5] The primary factor driving the reaction will be the lability of the bromide leaving group.

Q2: Which bases are recommended for N-alkylation of amines with this reagent?

For the N-alkylation of primary and secondary amines, common inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often effective. Organic bases such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) can also be used, particularly to scavenge the HBr byproduct. The choice of base will depend on the pKa of the amine nucleophile.

Q3: What are the best solvents for O-alkylation of phenols?

Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for the O-alkylation of phenols.[1] These solvents effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free to attack the electrophile.

Q4: How can I purify the final alkylated product?

Purification can often be challenging due to the presence of unreacted starting materials and side products.[1]

  • Aqueous Workup: An initial wash with water or brine can help remove inorganic salts and water-soluble impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from nonpolar impurities and any remaining starting benzyl bromide.[1]

Experimental Protocols

The following are representative experimental protocols for the alkylation of common nucleophiles with this compound. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for N-Alkylation of an Aromatic Amine

Reaction Scheme:

where Ar' = 2-chloro-4-(methylsulfonyl)phenyl

Materials:

  • Aromatic amine (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the aromatic amine in anhydrous DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow start Start mix_reagents Mix Amine and K₂CO₃ in DMF start->mix_reagents add_alkylating_agent Add 1-(Bromomethyl)-2-chloro-4- (methylsulfonyl)benzene mix_reagents->add_alkylating_agent heat_reaction Heat and Monitor by TLC add_alkylating_agent->heat_reaction workup Aqueous Workup and Extraction heat_reaction->workup purification Column Chromatography workup->purification end Final Product purification->end

Ar-OH + Br-CH₂-Ar' --(Base, Solvent)--> Ar-O-CH₂-Ar'

References

Technical Support Center: 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions involving 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. This benzylic bromide is a key reagent in the synthesis of complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding and mitigating potential side reactions is crucial for achieving high yields and purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

The primary reactive site is the benzylic carbon of the bromomethyl group (-CH₂Br). This carbon is highly electrophilic and susceptible to nucleophilic attack, making it ideal for substitution reactions. The electron-withdrawing nature of the chloro and methylsulfonyl groups on the benzene ring further enhances the reactivity of the benzylic position.

Q2: What are the most common types of reactions performed with this reagent?

The most common reaction is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. This is a fundamental step in the construction of larger molecules, such as linking this moiety to a ligand for an E3 ubiquitin ligase or a target protein in PROTAC synthesis.

Q3: What are the typical nucleophiles used in reactions with this compound?

Common nucleophiles include primary and secondary amines, thiols, and alcohols. These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

Reactions with this compound, like those with other reactive benzylic halides, can be prone to several side reactions. Below are common side products, their causes, and recommended troubleshooting steps.

Issue 1: Over-alkylation of Amine Nucleophiles

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows the presence of a tertiary amine or a quaternary ammonium salt in addition to the desired secondary amine product.

  • The desired product is isolated in lower than expected yield, with a significant portion of the starting amine consumed.

Cause: Primary or secondary amine products of the initial substitution reaction can act as nucleophiles themselves and react with another molecule of this compound. This is particularly prevalent if the newly formed secondary or tertiary amine is more nucleophilic than the starting amine.

Troubleshooting and Prevention:

StrategyExperimental Protocol
Use of Excess Nucleophile Employ a 2 to 5-fold excess of the amine nucleophile relative to this compound. This stoichiometric imbalance favors the reaction of the electrophile with the starting amine, minimizing the chance of the product amine reacting further.
Slow Addition of Electrophile Add a solution of this compound dropwise to a stirred solution of the amine nucleophile at a controlled temperature (e.g., 0 °C to room temperature). This maintains a low concentration of the electrophile in the reaction mixture at any given time, reducing the likelihood of the product amine competing for it.
Use of a Non-nucleophilic Base If a base is required to scavenge the HBr byproduct, use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of an excess of the reacting amine. This prevents the base from competing as a nucleophile.

Logical Workflow for Troubleshooting Over-alkylation

Caption: Troubleshooting workflow for over-alkylation side products.

Issue 2: Formation of Elimination Side Product

Symptoms:

  • Detection of a vinylarene derivative, 2-chloro-4-(methylsulfonyl)styrene, in the reaction mixture by GC-MS or NMR.

  • This is more likely to occur with sterically hindered or strongly basic nucleophiles.

Cause: The benzylic proton is acidic and can be abstracted by a basic nucleophile, leading to an E2 elimination reaction to form an alkene. This competes with the desired SN2 substitution.

Troubleshooting and Prevention:

StrategyExperimental Protocol
Choice of Base/Nucleophile Use a less sterically hindered and less basic nucleophile if possible. For example, when a base is needed, a weaker base like potassium carbonate may be preferred over a strong base like sodium hydride or potassium tert-butoxide.
Lower Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or below). Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature will favor the substitution pathway.

reaction_pathway

How to troubleshoot a failed Grignard reaction with a similar brominated compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Grignard reactions, particularly those involving brominated compounds.

Troubleshooting Guide: Question & Answer Format

Q1: My Grignard reaction with a brominated compound fails to initiate. What are the most common causes?

A1: Failure to initiate is a frequent issue in Grignard synthesis. The primary culprits are almost always related to reaction conditions and reagent quality. Key factors include:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[1][2][3] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[4][5] It is critical to use anhydrous solvents and rigorously dried glassware.[6]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting.[6][7] Activation of the magnesium is crucial to expose a fresh, reactive metal surface.

  • Impure Brominated Compound: Impurities in your brominated starting material, especially water or alcohols, will react with and destroy the Grignard reagent.[5]

Q2: I've ensured my conditions are anhydrous, but the reaction still won't start. How can I activate the magnesium?

A2: Several methods can be employed to activate the magnesium surface. The choice of activator can be critical.

  • Mechanical Activation: Crushing the magnesium turnings with a dry glass rod can help break the oxide layer.[6]

  • Chemical Activation:

    • Iodine: Adding a small crystal of iodine is a common and effective method. The iodine reacts with the magnesium surface, exposing fresh metal.[6][8]

    • 1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be used. It reacts with the magnesium to form ethylene gas and magnesium bromide, cleaning the surface.[6][9]

  • Heat: Gentle warming of the reaction mixture can sometimes provide the activation energy needed to initiate the reaction.[6] However, be cautious as the reaction can become highly exothermic once it starts.[4]

  • Sonication: Using an ultrasonic bath can also help to disrupt the magnesium oxide layer.[6]

Q3: The reaction starts but then stops, and the solution turns cloudy and dark. What's happening?

A3: This scenario often suggests that while initiation occurred, the reaction could not be sustained. This could be due to:

  • Insufficiently Dry Conditions: A small amount of moisture might have been consumed during initiation, but residual water is quenching the Grignard reagent as it forms.[5]

  • Side Reactions: With certain brominated compounds, particularly aryl bromides, Wurtz-type coupling to form biphenyls can be a significant side reaction.[10][11] This is often favored at higher concentrations and temperatures.[10]

Q4: How can I confirm if my Grignard reagent has formed and determine its concentration?

A4: It is highly recommended to titrate your Grignard reagent before use to determine its active concentration. This is a crucial step in troubleshooting and ensuring reproducibility. Several titration methods are available:

  • Iodine Titration: A common method involves titrating the Grignard reagent against a solution of iodine in the presence of lithium chloride. The disappearance of the iodine color indicates the endpoint.[12][13]

  • Diphenylacetic Acid Titration: This method uses diphenylacetic acid as the titrant. The endpoint is indicated by a persistent yellow color.[14]

  • 1,10-Phenanthroline Titration: In this method, a small amount of 1,10-phenanthroline is used as an indicator, and the Grignard reagent is titrated with a standard solution of an alcohol, like sec-butanol.[14][15]

Frequently Asked Questions (FAQs)

Q1: What are the ideal solvents for a Grignard reaction with a brominated compound?

A1: Ethereal solvents are essential for stabilizing the Grignard reagent.[16] The most commonly used are anhydrous diethyl ether and tetrahydrofuran (THF).[6][16] THF is a more polar solvent and has a higher boiling point, which can be advantageous for less reactive aryl bromides.[6][8]

Q2: Can I use a brominated compound that has other functional groups?

A2: Grignard reagents are strong bases and nucleophiles, and they will react with any acidic protons in the molecule.[1][17] Functional groups such as alcohols, carboxylic acids, amines, and even terminal alkynes will be deprotonated by the Grignard reagent, preventing the desired reaction.[1][18] These functional groups must be protected before attempting to form the Grignard reagent.[1]

Q3: What are common side reactions to be aware of with brominated compounds?

A3: Besides quenching by protic sources, the most common side reaction, especially with aryl bromides, is the Wurtz-type coupling, which leads to the formation of a biphenyl dimer.[10][11] This side reaction is favored by higher temperatures and concentrations of the aryl bromide.[10] For benzylic bromides, Wurtz-type coupling can also be a major side reaction.[19]

Q4: My brominated starting material is a liquid. How can I ensure it is anhydrous?

A4: If your liquid brominated compound is suspected to contain water, it should be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) and then distilled before use.

Data Presentation

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodDescriptionAdvantagesDisadvantages
Iodine A small crystal of iodine is added to the magnesium turnings.Simple, effective, visual indication of initiation (color disappears).[6][8]Can sometimes inhibit the reaction if too much is used.[20]
1,2-Dibromoethane A few drops are added to the magnesium.Highly effective for stubborn reactions.[6][9]Introduces another reagent into the reaction mixture.
Mechanical Grinding Magnesium turnings are crushed with a glass rod.No chemical activators are introduced.[6]Can be difficult to perform effectively under an inert atmosphere.
Sonication The reaction flask is placed in an ultrasonic bath.Good for initiating difficult reactions without chemical additives.[6]Requires specialized equipment.

Experimental Protocols

Protocol 1: Titration of a Grignard Reagent using Iodine

This protocol is adapted from procedures described by Knochel and others.[13]

  • Preparation of the Iodine Solution: In a flame-dried vial under an inert atmosphere (e.g., nitrogen or argon), dissolve a known weight of iodine (e.g., 100 mg) in anhydrous THF containing 0.5 M lithium chloride.[13]

  • Titration Setup: Cool the iodine solution to 0 °C in an ice bath.

  • Titration: Slowly add the prepared Grignard reagent dropwise to the stirred iodine solution via a syringe.

  • Endpoint: The endpoint is reached when the dark brown/red color of the iodine disappears, and the solution becomes colorless or light yellow.[12][13]

  • Calculation: The molarity of the Grignard reagent can be calculated based on the volume of the Grignard solution required to react with the known amount of iodine.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting a Failed Grignard Reaction start Grignard Reaction Failed check_anhydrous Are all reagents and glassware strictly anhydrous? start->check_anhydrous dry_reagents Dry solvents and flame-dry glassware. Re-run reaction. check_anhydrous->dry_reagents No check_activation Is the magnesium activated? check_anhydrous->check_activation Yes dry_reagents->start Retry activate_mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Gently warm check_activation->activate_mg No check_reagent_quality Are the brominated compound and magnesium of high purity? check_activation->check_reagent_quality Yes activate_mg->start Retry purify_reagents Purify brominated compound (distill). Use fresh magnesium turnings. check_reagent_quality->purify_reagents No consider_side_reactions Consider alternative issues: - Side reactions (e.g., Wurtz coupling) - Steric hindrance - Titrate Grignard reagent check_reagent_quality->consider_side_reactions Yes purify_reagents->start Retry success Reaction Successful consider_side_reactions->success

Caption: A logical workflow for troubleshooting a failed Grignard reaction.

Grignard_Titration_Workflow Workflow for Grignard Reagent Titration start Prepare Grignard Reagent prepare_titrant Prepare Titrant Solution (e.g., Iodine in THF/LiCl) start->prepare_titrant setup_titration Set up Titration Apparatus under Inert Atmosphere prepare_titrant->setup_titration perform_titration Slowly add Grignard Reagent to Titrant Solution setup_titration->perform_titration observe_endpoint Observe Endpoint (e.g., Color Change) perform_titration->observe_endpoint observe_endpoint->perform_titration Not Yet record_volume Record Volume of Grignard Reagent Added observe_endpoint->record_volume Endpoint Reached calculate_concentration Calculate Molarity of the Grignard Reagent record_volume->calculate_concentration use_in_reaction Use Quantified Grignard Reagent in Reaction calculate_concentration->use_in_reaction

Caption: Experimental workflow for the titration of a Grignard reagent.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in refining your reaction conditions for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent, base, and temperature in a Suzuki-Miyaura coupling reaction?

A1: Each component plays a critical role in the catalytic cycle.[1][2]

  • Solvent: The solvent's primary functions are to dissolve the reactants, catalyst, and base, and to facilitate heat transfer. The choice of solvent can influence the reaction rate, yield, and selectivity by affecting the solubility of reagents and the stability of catalytic intermediates.[3][4] Common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF).[5] Often, a co-solvent, typically water, is added to dissolve the inorganic base and assist in the transmetalation step.[4][5]

  • Base: The base is essential for the activation of the organoboron species, which is a crucial step for transmetalation to the palladium center.[1][2] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium(II) intermediate. The choice of base can significantly impact the reaction rate and can be a key factor in preventing side reactions.[1][2]

  • Temperature: The reaction temperature affects the kinetics of the elementary steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. Higher temperatures generally increase the reaction rate but can also lead to the decomposition of catalysts, ligands, or reactants, and promote side reactions.[6][7] Therefore, optimizing the temperature is crucial for achieving a high yield of the desired product in a reasonable timeframe.

Q2: How do I select the appropriate base for my Suzuki coupling reaction?

A2: The choice of base is highly dependent on the specific substrates, catalyst system, and solvent used.[1][2] Inorganic bases are more commonly used than organic bases.[2]

  • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used and effective for a broad range of substrates.[1][2]

  • Phosphates (e.g., K₃PO₄) are often employed for less reactive aryl chlorides or when dealing with base-sensitive functional groups.[1]

  • Hydroxides (e.g., NaOH, KOH) are strong bases that can be effective but may promote side reactions.

  • Fluorides (e.g., KF) are milder bases that can be useful for substrates with base-labile groups.[8]

A screening of different bases is often the best approach to identify the optimal one for a specific transformation.[1]

Q3: What are the most common side reactions in Suzuki coupling, and how can I minimize them?

A3: Common side reactions include protodeboronation, homocoupling, and dehalogenation.[3][5]

  • Protodeboronation: This is the cleavage of the C-B bond of the organoboron reagent by a proton source, leading to the formation of an arene byproduct. It is more prevalent with electron-deficient boronic acids and at higher temperatures.[3] To minimize it, one can use milder bases, lower reaction temperatures, shorter reaction times, or more stable boronic esters (e.g., pinacol esters).[5]

  • Homocoupling: This involves the coupling of two molecules of the organoboron reagent or the aryl halide. Homocoupling of boronic acids is often promoted by the presence of oxygen.[5][9] Thoroughly degassing the solvent and maintaining an inert atmosphere can significantly reduce this side reaction.[3][9]

  • Dehalogenation: This is the replacement of the halogen on the electrophile with a hydrogen atom. It can be minimized by optimizing the reaction conditions, such as the choice of base and solvent.[3]

Q4: Does the presence of water always have a positive effect on the Suzuki coupling reaction?

A4: While water is often added as a co-solvent to dissolve the inorganic base and is believed to facilitate the transmetalation step, its effect can be complex.[10][11][12] In many cases, a small amount of water is beneficial and can significantly improve the reaction rate and yield.[4][10] However, excessive water can lead to increased side reactions like protodeboronation.[10] For some specific applications, such as those using MIDA boronates, anhydrous conditions are necessary to prevent premature hydrolysis.[10] The optimal amount of water is substrate-dependent and may require empirical determination.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst or ligand.2. Poor solubility of reactants.3. Inappropriate base or solvent.4. Reaction temperature is too low.1. Use fresh, high-quality catalyst and ligand. Ensure ligands are not oxidized.2. Screen different solvents or solvent mixtures to improve solubility.[13] Consider using a phase-transfer catalyst.3. Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF) with and without water.4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.[3]
Significant Formation of Side Products 1. Protodeboronation: Presence of proton sources, high temperature.2. Homocoupling: Presence of oxygen.3. Dehalogenation: Sub-optimal reaction conditions.1. Use a milder base, lower the reaction temperature, or use a more stable boronic ester.[5]2. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.[3][9]3. Screen different bases, solvents, and temperatures to find conditions that favor the desired cross-coupling.
Reaction is Sluggish or Stalls 1. Insufficient catalyst loading.2. Catalyst deactivation.3. Low reaction temperature.4. Poor mixing in biphasic systems.1. Increase the catalyst loading incrementally.2. Ensure an inert atmosphere to prevent catalyst oxidation. Consider using more robust ligands.3. Increase the reaction temperature.[3]4. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases.
Inconsistent Results/Poor Reproducibility 1. Variable quality of reagents (catalyst, ligand, base, solvent).2. Presence of oxygen or moisture.3. Inconsistent heating or stirring.1. Use reagents from a reliable source and of consistent purity.[13]2. Ensure consistent and thorough degassing procedures and use of anhydrous solvents when necessary.3. Use a temperature-controlled heating mantle and consistent stirring speed.

Data Presentation

The following tables summarize quantitative data on the effects of solvent, base, and temperature on the yield of a model Suzuki-Miyaura coupling reaction between an aryl halide and an arylboronic acid. These tables are intended to serve as a general guide for reaction optimization.

Table 1: Effect of Different Bases on Reaction Yield

BaseSolventTemperature (°C)Time (h)Yield (%)
K₃PO₄Dioxane/H₂O1001295
Cs₂CO₃Dioxane/H₂O1001292
K₂CO₃Dioxane/H₂O1001288
Na₂CO₃Toluene/H₂O1001285[1]
KFDioxane802475
Triethylamine (TEA)Toluene/H₂O1001245[1]
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[1]

Table 2: Effect of Different Solvents on Reaction Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
DMF/H₂O (1:2)K₂CO₃Room Temp291[14]
1,4-Dioxane/H₂OK₂CO₃1001288
Toluene/H₂OK₂CO₃1001285
THF/H₂OK₂CO₃801682
Acetonitrile/H₂OK₂CO₃801678
Ethanol/H₂OK₂CO₃801675
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 3: Effect of Temperature on Reaction Yield

Temperature (°C)SolventBaseTime (h)Yield (%)
110Toluene/H₂OK₃PO₄896
100Toluene/H₂OK₃PO₄1295
80Toluene/H₂OK₃PO₄2485[15]
60Toluene/H₂OK₃PO₄2465
Room TemperatureToluene/H₂OK₃PO₄48<10
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling Reaction Optimization

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for screening different solvents, bases, and temperatures.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane, Toluene)

  • Water (if required)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL). If using a co-solvent like water, add the degassed water at this stage. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.

  • Reaction Execution: Place the flask in a pre-heated oil bath at the desired temperature and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OH)₃]⁻ (from R²-B(OH)₂ + Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization_Workflow Start Define Reaction: Aryl Halide + Boronic Acid Screen_Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, etc.) Start->Screen_Base Select_Best_Base Identify Optimal Base Screen_Base->Select_Best_Base Screen_Solvent Screen Solvents (Dioxane, Toluene, DMF, +/- H₂O) Select_Best_Base->Screen_Solvent Select_Best_Solvent Identify Optimal Solvent Screen_Solvent->Select_Best_Solvent Optimize_Temp Optimize Temperature (e.g., 60-120 °C) Select_Best_Solvent->Optimize_Temp Final_Conditions Optimized Reaction Conditions Optimize_Temp->Final_Conditions

Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.

References

Technical Support Center: Purification of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound?

A1: The primary purification techniques for derivatives of this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the physical state of the product (solid or oil) and the nature of the impurities. For solid products, recrystallization is often the most efficient method to obtain high purity. For oils or solids that are difficult to crystallize, column chromatography is the preferred method.

Q2: How do I choose a suitable solvent system for the recrystallization of my product?

A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems that have proven effective for derivatives of this starting material include mixtures of a non-polar solvent and a more polar solvent. It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q3: What are the typical eluents used for silica gel column chromatography of these compounds?

A3: For silica gel chromatography, a mixture of a non-polar and a polar solvent is typically used as the eluent. The polarity of the eluent system is adjusted to achieve good separation of the desired product from impurities. Gradient elution, where the polarity of the solvent system is gradually increased, is often employed for complex mixtures.

Q4: What are the potential side products I should be aware of when using this compound in my reactions?

A4: The benzylic bromide of this compound is reactive and can lead to several side products. The most common side reactions are hydrolysis of the bromomethyl group to a hydroxymethyl group, and elimination reactions, especially when using sterically hindered bases. Over-alkylation of the nucleophile can also occur if the product of the initial reaction is still nucleophilic.

Troubleshooting Guides

Problem 1: Low yield after purification.
Possible Cause Suggested Solution
Product loss during extraction and washing. Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is optimized to prevent your product from partitioning into it. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Incomplete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the work-up.
Product is too soluble in the recrystallization solvent. If the product is too soluble, you will have low recovery. Test a variety of solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often works well for recrystallization.
Decomposition on silica gel. Some compounds can decompose on acidic silica gel. If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a different stationary phase like alumina.
Problem 2: Product is not pure after recrystallization.
Possible Cause Suggested Solution
Inappropriate solvent choice. The chosen solvent may be dissolving the impurities along with the product. Test different solvent systems to find one that selectively crystallizes your product while leaving impurities in the mother liquor.
Crystallization occurred too quickly. Rapid crystallization can trap impurities within the crystal lattice. Allow the solution to cool slowly to form larger, purer crystals. Seeding the solution with a small crystal of the pure product can promote controlled crystallization.
Co-crystallization of impurities. If an impurity has a very similar structure to your product, it may co-crystallize. In this case, a second recrystallization from a different solvent system or purification by column chromatography may be necessary.
Problem 3: Difficulty in separating the product from impurities by column chromatography.
Possible Cause Suggested Solution
Inappropriate eluent system. If the Rf values of your product and impurities are too close, separation will be difficult. Screen different eluent systems using TLC to find one that provides better separation. A less polar solvent system will generally lead to lower Rf values and potentially better separation.
Column overloading. Loading too much crude product onto the column will result in poor separation. As a general rule, use a mass of silica gel that is 50-100 times the mass of your crude product.
Streaking of the compound on the column. Streaking can be caused by several factors, including interactions with the silica gel or poor solubility in the eluent. Adding a small amount of a polar solvent (like methanol) or an acid/base (like acetic acid or triethylamine) to the eluent can sometimes resolve this issue.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Product TypeRecommended Solvent Systems
N-((2-chloro-4-(methylsulfonyl)phenyl)methyl) derivativesHeptane/Ethyl Acetate, Methanol/Water, Acetone/Water
1-((alkoxy)methyl)-2-chloro-4-(methylsulfonyl)benzeneEthanol, Isopropanol, Toluene/Heptane
1-((alkylthio)methyl)-2-chloro-4-(methylsulfonyl)benzeneHexane/Dichloromethane, Ethyl Acetate/Heptane

Table 2: Typical Eluent Systems for Silica Gel Column Chromatography

Product PolarityRecommended Eluent Systems (v/v)Typical Rf Range
Low5-20% Ethyl Acetate in Hexane0.2 - 0.4
Medium20-50% Ethyl Acetate in Hexane0.2 - 0.4
High50-100% Ethyl Acetate in Hexane, or 1-5% Methanol in Dichloromethane0.2 - 0.4

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The flask can then be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent to elute more strongly adsorbed compounds.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_reaction Reaction Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Extraction Aqueous Extraction Reaction_Mixture->Extraction Washing Brine Wash Extraction->Washing Drying Drying (e.g., MgSO4) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Is_Solid Is it a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No / Difficult Pure_Product_Cry Pure Solid Product Recrystallization->Pure_Product_Cry Mother_Liquor Mother Liquor (check for product) Recrystallization->Mother_Liquor Pure_Product_Col Pure Product Column_Chromatography->Pure_Product_Col Impure_Fractions Impure Fractions (re-purify if necessary) Column_Chromatography->Impure_Fractions

Caption: General workflow for the purification of products derived from this compound.

Troubleshooting_Chromatography Start Poor Separation in Column Chromatography Check_TLC Review TLC Analysis Start->Check_TLC Good_Separation Good Separation on TLC? Check_TLC->Good_Separation Optimize_Eluent Optimize Eluent System Good_Separation->Optimize_Eluent No Check_Loading Check Column Loading Good_Separation->Check_Loading Yes Optimize_Eluent->Check_TLC Overloaded Column Overloaded? Check_Loading->Overloaded Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Yes Consider_Streaking Consider Compound Streaking Overloaded->Consider_Streaking No Successful_Separation Successful Separation Reduce_Load->Successful_Separation Is_Streaking Is Streaking Observed? Consider_Streaking->Is_Streaking Modify_Eluent Modify Eluent (add acid/base/polar solvent) Is_Streaking->Modify_Eluent Yes Re-evaluate Re-evaluate Purification Strategy Is_Streaking->Re-evaluate No Modify_Eluent->Successful_Separation

Stability issues and decomposition pathways for 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. The information is designed to help anticipate and resolve stability issues and understand potential decomposition pathways during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing unexpected byproducts. What is the most likely cause?

A1: The most probable cause of unexpected byproducts is the degradation of the starting material. This compound is susceptible to nucleophilic attack, particularly on the benzylic bromide. The most common degradation pathway is hydrolysis of the bromomethyl group to form the corresponding benzyl alcohol, 1-(hydroxymethyl)-2-chloro-4-(methylsulfonyl)benzene. This can be catalyzed by moisture or acidic/basic conditions in your reaction mixture.[1]

Q2: How can I minimize the degradation of this compound during my experiment?

A2: To minimize degradation, consider the following strategies:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to limit the presence of water, which can lead to hydrolysis.[1]

  • Temperature Control: Perform your reaction at the lowest effective temperature to slow the rate of potential decomposition reactions.[1]

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[2]

  • pH Control: Avoid strongly acidic or basic conditions if your desired reaction does not require them, as these can promote nucleophilic substitution of the bromide.

  • Reaction Time: Minimize the overall reaction time to reduce the exposure of the compound to potentially destabilizing conditions.[1]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound at room temperature in a tightly sealed container to prevent moisture ingress.[2][3] For long-term storage, keeping it in a cool, dry, and well-ventilated area under an inert atmosphere is advisable.[2][4]

Q4: I am observing a decrease in the purity of my compound over time. What analytical techniques can I use to monitor its stability and identify degradation products?

A4: Several analytical techniques are effective for monitoring the stability and identifying byproducts:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the parent compound and its degradation products over time. A reverse-phase C18 column with a mobile phase such as an acetonitrile/water gradient is a common setup.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the benzylic bromide protons (typically around 4.5-4.7 ppm) and the appearance of new signals corresponding to degradation products, such as the benzylic alcohol protons (around 4.7-4.9 ppm).[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the purity of your sample and detect the formation of more polar byproducts (which will have a lower Rf value).

Q5: Besides hydrolysis, are there other potential decomposition pathways I should be aware of?

A5: While hydrolysis is the most common, other pathways could occur under specific conditions:

  • Nucleophilic Substitution: The benzylic bromide is a good leaving group and can react with other nucleophiles present in your reaction mixture (e.g., amines, alkoxides, thiols).[5]

  • Elimination: Under basic conditions, elimination of HBr could potentially occur, though this is generally less favored for benzylic halides compared to secondary or tertiary alkyl halides.

  • Oxidation: While less common, strong oxidizing agents could potentially oxidize the methylsulfonyl group or other parts of the molecule.

Decomposition Pathways and Byproduct Formation

The primary stability concern for this compound is its susceptibility to nucleophilic substitution at the benzylic carbon. The electron-withdrawing nature of the methylsulfonyl and chloro groups can influence the reactivity of the aromatic ring and the benzylic position.

Illustrative Quantitative Data on Stability

The following tables provide hypothetical, yet chemically plausible, data to illustrate the stability of this compound under various conditions.

Table 1: Effect of Solvent and Temperature on Hydrolysis Rate

Solvent System (1:1)Temperature (°C)Half-life (t½, hours)% Conversion to Alcohol after 24h
Acetonitrile:Water257222.6
Acetonitrile:Water501868.4
Tetrahydrofuran:Water256026.8
Tetrahydrofuran:Water501575.0
Dichloromethane (anhydrous)25>500<1

Table 2: Influence of pH on Decomposition in Aqueous Acetonitrile at 25°C

pHPredominant Decomposition PathwayRate Constant (k, x 10⁻⁵ s⁻¹)
3.0 (Acidic)Hydrolysis1.5
7.0 (Neutral)Hydrolysis0.8
11.0 (Basic)Nucleophilic Substitution/Elimination3.2

Diagram of Potential Decomposition Pathways

Potential Decomposition Pathways A 1-(Bromomethyl)-2-chloro-4- (methylsulfonyl)benzene B 1-(Hydroxymethyl)-2-chloro-4- (methylsulfonyl)benzene A->B + H₂O (Hydrolysis) C Nucleophilic Substitution Product (e.g., ether, amine, thioether) A->C + Nucleophile (Nu⁻) (SN2 Reaction)

Caption: Major decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Monitoring Stability by HPLC

This protocol outlines a method for monitoring the stability of this compound in a given solvent system.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile, water)

  • Volumetric flasks

  • HPLC vials

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in acetonitrile).

  • Sample Preparation: In separate HPLC vials, dilute the stock solution with the desired test solvent (e.g., water, buffer solution) to a final concentration of 0.1 mg/mL. Prepare a control sample using only the stock solution solvent.

  • Incubation: Store the vials at a controlled temperature (e.g., 25°C or 50°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

    • Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.[1]

  • Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time to determine the rate of degradation.

Diagram of Experimental Workflow

Experimental Workflow for Stability Study A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Prepare Test Samples (Dilute with test solvent) A->B C Incubate at Controlled Temperature B->C D Analyze by HPLC at Time Intervals (t=0, 2, 4...) C->D E Quantify Peak Areas (Parent Compound & Byproducts) D->E F Determine Degradation Rate E->F

Caption: General workflow for monitoring the stability of the compound.

References

Preventing dimer formation in reactions involving benzylic bromides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions with benzylic bromides, with a specific focus on preventing the formation of unwanted dimer byproducts.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of reactions with benzylic bromides?

A1: Dimer formation, often a result of Wurtz-type coupling, is a common side reaction where two molecules of the benzylic bromide react with each other to form a new carbon-carbon bond, resulting in a bibenzyl derivative.[1] This side reaction consumes the starting material and can complicate the purification of the desired product.

Q2: What are the main reaction pathways that influence dimer formation?

A2: The formation of dimers from benzylic bromides is closely linked to the competition between SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reaction mechanisms. The SN1 pathway proceeds through a stable benzylic carbocation intermediate, which can be attacked by another benzylic bromide molecule (acting as a nucleophile), leading to dimerization. The SN2 pathway, a concerted mechanism, is generally preferred for minimizing this side reaction as it avoids the formation of the carbocation intermediate.

Q3: How does the structure of the benzylic bromide affect dimerization?

A3: Steric hindrance around the benzylic carbon plays a crucial role. Primary benzylic bromides are less sterically hindered and therefore favor the SN2 pathway, reducing the likelihood of dimer formation. Secondary and tertiary benzylic bromides are more sterically hindered and are more prone to reacting via an SN1 mechanism, which increases the chance of dimerization.

Q4: Can the choice of solvent impact the formation of dimers?

A4: Yes, the solvent has a significant effect on the reaction pathway. Polar aprotic solvents, such as DMF, DMSO, and acetone, are known to favor SN2 reactions and are therefore recommended for minimizing dimer formation.[2] Polar protic solvents, like ethanol, can stabilize the carbocation intermediate, thereby promoting the SN1 pathway and increasing the risk of dimerization.

Troubleshooting Guide: Minimizing Dimer Formation

Problem: Significant formation of a bibenzyl byproduct is observed during a substitution reaction with a benzylic bromide.

Potential Cause Suggested Solution
Reaction conditions favor the SN1 pathway. 1. Optimize the solvent: Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetone) to favor the SN2 mechanism.[2]2. Control the temperature: Lowering the reaction temperature generally disfavors the higher activation energy pathway of the SN1 reaction.
The nucleophile is too weak or the base is too strong/hindered. 1. Choose an appropriate nucleophile/base: Use a strong, non-hindered nucleophile to promote the SN2 reaction. If a base is required, opt for a weaker, non-nucleophilic base to avoid elimination side reactions.[3]
High concentration of the benzylic bromide. 1. Slow addition: Add the benzylic bromide slowly to the reaction mixture to maintain a low instantaneous concentration, which minimizes the probability of two benzylic bromide molecules reacting with each other.
Use of certain metals or reagents that promote coupling. 1. Avoid reactive metals: In reactions like Grignard reagent formation, minimizing Wurtz coupling is crucial. This can be achieved by slow addition of the halide to the magnesium.[4] Zinc is also known to promote the reductive dimerization of benzylic bromides.[1]

Experimental Protocol: General Procedure for Minimizing Dimer Formation in a Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of a benzyl ether from an alcohol and benzyl bromide, with an emphasis on minimizing the formation of the bibenzyl dimer.

Materials:

  • Alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equivalent) in anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases, to form the sodium alkoxide.

  • Benzyl Bromide Addition: While maintaining the temperature at 0 °C, add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to ensure the consumption of the starting alcohol.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired benzyl ether.

Visualizations

Dimer_Formation_Pathways cluster_SN2 SN2 Pathway (Favored) cluster_SN1 SN1 Pathway (Dimer Formation Risk) Benzylic Bromide_SN2 Benzylic Bromide Transition State_SN2 [Nu---C---Br] Transition State Benzylic Bromide_SN2->Transition State_SN2 Nucleophile_SN2 Nucleophile Nucleophile_SN2->Transition State_SN2 Desired Product_SN2 Desired Product Transition State_SN2->Desired Product_SN2 Benzylic Bromide_SN1 Benzylic Bromide Carbocation Benzylic Carbocation Benzylic Bromide_SN1->Carbocation Slow Dimer Dimer (Bibenzyl) Carbocation->Dimer Fast Desired Product_SN1 Desired Product Carbocation->Desired Product_SN1 Fast Nucleophile_SN1 Nucleophile Nucleophile_SN1->Desired Product_SN1 Another_BnBr Another Benzylic Bromide Molecule Another_BnBr->Dimer

Caption: Competing SN1 and SN2 pathways in reactions of benzylic bromides.

Troubleshooting_Workflow Start Dimer Formation Observed Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->Check_Solvent Change_Solvent Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature low? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp No Check_Addition Is slow addition of benzyl bromide being used? Check_Temp->Check_Addition Yes Lower_Temp->Check_Addition Slow_Addition Implement slow, dropwise addition. Check_Addition->Slow_Addition No Check_Nucleophile Is a strong, non-hindered nucleophile being used? Check_Addition->Check_Nucleophile Yes Slow_Addition->Check_Nucleophile Optimize_Nucleophile Optimize nucleophile/ base conditions. Check_Nucleophile->Optimize_Nucleophile No End Dimer Minimized Check_Nucleophile->End Yes Optimize_Nucleophile->End

Caption: A troubleshooting workflow for minimizing dimer formation.

References

Technical Support Center: Strategies for Selective Reaction at the Bromomethyl Position over the Aryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments requiring selective reaction at a bromomethyl position in the presence of an aryl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between a bromomethyl group and an aryl chloride on the same molecule?

The primary difference lies in the type of carbon atom to which the halogen is attached and the corresponding reaction mechanisms they favor. The bromomethyl group features a bromine atom attached to an sp³-hybridized benzylic carbon, while the aryl chloride has a chlorine atom bonded to an sp²-hybridized carbon of the aromatic ring.

  • Bromomethyl Group (Benzylic Halide): This site is highly susceptible to nucleophilic substitution (SN1 and SN2) reactions.[1][2][3] The benzylic carbocation intermediate that can form is stabilized by resonance with the adjacent aromatic ring, making it a favorable pathway.[2]

  • Aryl Chloride: The C(sp²)-Cl bond is significantly stronger than the C(sp³)-Br bond due to the increased s-character of the carbon atom and resonance of the halogen's lone pairs with the aromatic ring.[4][5][6] This makes aryl chlorides generally unreactive towards standard nucleophilic substitution conditions but well-suited for transition-metal-catalyzed cross-coupling reactions.[1][7]

Q2: I want to perform a nucleophilic substitution. How can I selectively target the bromomethyl position?

Selective nucleophilic substitution at the bromomethyl position is the more common and favored transformation. The aryl chloride will typically remain unreacted under standard nucleophilic substitution conditions.

Common Issues & Troubleshooting:

  • Low Reaction Rate:

    • Verify Temperature: While room temperature is often sufficient, gentle heating (e.g., 40-60 °C) can increase the rate. However, excessively high temperatures may lead to side reactions.[7]

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally effective for these reactions.[8]

    • Nucleophile Strength: A stronger nucleophile will react more readily.

  • Side Product Formation (e.g., elimination):

    • Use a less hindered, non-nucleophilic base if a base is required.

    • Maintain a moderate temperature. Elevated temperatures can favor elimination pathways.[7]

Q3: I am trying to perform a Suzuki-Miyaura cross-coupling reaction. How do I ensure the reaction occurs at the aryl chloride and not the bromomethyl group?

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally favor reaction at the aryl halide position (C(sp²)-X) over the benzylic halide (C(sp³)-X).[1][9] However, careful control of reaction conditions is crucial to prevent unwanted side reactions at the bromomethyl position.

Common Issues & Troubleshooting:

  • Reaction at the Bromomethyl Position:

    • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to minimize nucleophilic attack on the bromomethyl group.[9][10] Stronger bases like sodium tert-butoxide (NaOt-Bu) can lead to side reactions.

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can help stabilize the palladium catalyst and promote the desired cross-coupling pathway.[9]

  • Low Yield or No Reaction:

    • Catalyst Deactivation: Ensure your palladium catalyst and ligands are not degraded. Use fresh reagents if necessary.

    • Reaction Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[7][10]

    • Inadequate Mixing: Ensure vigorous stirring, especially for heterogeneous mixtures.[11]

Q4: Can I perform a Sonogashira or Buchwald-Hartwig amination selectively at the aryl chloride position?

Yes, similar to the Suzuki-Miyaura coupling, both Sonogashira and Buchwald-Hartwig amination reactions can be performed selectively at the aryl chloride position. The choice of catalyst, ligand, and base are critical for achieving high selectivity.

  • Sonogashira Coupling: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst is typically used. An amine base like triethylamine (Et₃N) is required.[10]

  • Buchwald-Hartwig Amination: This reaction uses a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos) and a base such as sodium tert-butoxide or potassium phosphate.[10][12][13]

Q5: What if I want to react at the aryl chloride first and then perform a different reaction at the bromomethyl position?

This is a common and powerful strategy in multi-step synthesis.[2] You would first perform the palladium-catalyzed cross-coupling reaction at the aryl chloride position under conditions that do not affect the bromomethyl group. After purification of the product, you can then carry out a nucleophilic substitution at the now-isolated bromomethyl position.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for selective transformations. Note that optimal conditions will vary depending on the specific substrates used.

Table 1: Selective Nucleophilic Substitution at the Bromomethyl Position

NucleophileReagentSolventTemperature (°C)Time (h)ProductYield (%)
AzideNaN₃DMFRoom Temp - 6012-241-(Azidomethyl)-aryl chlorideHigh
CyanideKCNEthanol/WaterReflux2-4(Aryl chloride)acetonitrileGood to High
HydroxideNaOHAcetone/WaterRoom Temp - 501-3(Aryl chloride)methanolGood
PhthalimidePotassium PhthalimideDMFRoom Temp12N-(Aryl chlorobenzyl)phthalimide>90 (Predicted)[1]

Table 2: Selective Palladium-Catalyzed Cross-Coupling at the Aryl Halide Position

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraPd(OAc)₂PCy₃·HBF₄Cs₂CO₃Toluene/H₂O80273-98[14]
Suzuki-MiyauraPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90-Good[10]
Buchwald-HartwigPd(dba)₂XPhosNaOt-BuTolueneReflux694[15]
SonogashiraPdCl₂(PPh₃)₂-Et₃NTHFRoom Temp - 60-Good[10]

Detailed Experimental Protocols

Protocol 1: Selective Nucleophilic Substitution with Sodium Azide

This protocol describes a typical procedure for the selective substitution of the bromomethyl group with an azide nucleophile.

  • Reaction Setup: In a round-bottom flask, dissolve the starting material (1.0 eq) containing both the bromomethyl and aryl chloride functionalities in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃) (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[8]

Protocol 2: Selective Suzuki-Miyaura Coupling at an Aryl Bromide (analogous to Aryl Chloride)

This protocol is based on the selective coupling at an aryl bromide in the presence of a chloromethyl group and can be adapted for aryl chlorides, potentially with a more active catalyst system or higher temperatures.

  • Catalyst Preparation: To a reaction vessel under an inert atmosphere (e.g., Argon), add Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 eq).

  • Reagent Addition: Add the aryl halide substrate (1.0 eq) and the arylboronic acid (1.1 eq).

  • Solvent Addition: Add toluene and water (e.g., 10:1 ratio).

  • Reaction: Heat the mixture to 80 °C and stir for 2 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[14]

Visualized Workflows and Logic

G Decision Pathway for Selective Functionalization start Starting Material (Aryl Chloride & Bromomethyl) target_site Desired Reaction Site? start->target_site bromomethyl Bromomethyl (Benzylic Position) target_site->bromomethyl Bromomethyl aryl_chloride Aryl Chloride (Aromatic Position) target_site->aryl_chloride Aryl Chloride nucleophilic_sub Nucleophilic Substitution (e.g., SN2) bromomethyl->nucleophilic_sub cross_coupling Pd-Catalyzed Cross-Coupling aryl_chloride->cross_coupling product_a Product A: Functionalized at Bromomethyl Position nucleophilic_sub->product_a product_b Product B: Functionalized at Aryl Chloride Position cross_coupling->product_b

Caption: Decision tree for selecting the appropriate reaction type.

G Troubleshooting: Low Yield in Cross-Coupling start Low Yield in Aryl Chloride Coupling check_temp Is Temperature Optimal (80-110°C)? start->check_temp check_catalyst Is Catalyst/Ligand Active? check_temp->check_catalyst Yes increase_temp Increase Temperature check_temp->increase_temp No check_base Is Base Appropriate? (e.g., K2CO3, Cs2CO3) check_catalyst->check_base Yes new_catalyst Use Fresh Catalyst/ Ligand check_catalyst->new_catalyst No change_base Switch to a Milder Base check_base->change_base No re_run Re-run Reaction check_base->re_run Yes increase_temp->re_run new_catalyst->re_run change_base->re_run

Caption: Troubleshooting workflow for cross-coupling reactions.

References

Managing moisture-sensitive reactions with 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing moisture-sensitive reactions involving 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene. Below you will find troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

The primary challenge in working with this compound is its susceptibility to moisture, which can lead to reagent degradation and impact reaction outcomes. The benzylic bromide functional group is prone to hydrolysis, and many applications of this reagent, such as Friedel-Crafts alkylations, utilize moisture-sensitive catalysts.

Problem Potential Cause Recommended Solution
Low or No Product Yield Reagent Degradation: The bromomethyl group may have hydrolyzed due to exposure to atmospheric moisture or residual water in solvents or reagents.Store this compound in a desiccator over a drying agent. Handle the solid quickly in a dry, inert atmosphere (e.g., glove box or nitrogen-filled glove bag).
Catalyst Inactivation: If using a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) for reactions like Friedel-Crafts alkylation, it may have been quenched by water.[1]Use freshly opened or properly stored anhydrous Lewis acid. Perform the reaction under a strict inert atmosphere (nitrogen or argon) using oven-dried glassware and anhydrous solvents.
Formation of Impurities Hydrolysis Byproduct: The presence of benzyl alcohol derivatives resulting from the hydrolysis of the starting material can lead to side reactions.Ensure all reaction components are scrupulously dried. Use anhydrous solvents, and dry other liquid reagents over appropriate drying agents.
Side Reactions with Water: Water can participate in the reaction, leading to undesired byproducts.Monitor the reaction for the appearance of unexpected spots on TLC. If byproducts are observed, consider more stringent drying of all reagents and solvents.
Inconsistent Reaction Rates Variable Moisture Content: Trace amounts of water can alter the reaction kinetics, sometimes unpredictably.Standardize the procedure for drying glassware, solvents, and reagents to ensure reproducibility.
Difficulty in Product Isolation Aqueous Workup Issues: The desired product may be sensitive to prolonged exposure to water during the workup.Minimize the duration of the aqueous workup. Use cold solutions to reduce the rate of potential hydrolysis of the product.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: It is crucial to store this reagent in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., Drierite®, silica gel). For long-term storage, consider sealing the container with paraffin film and storing it in a cool, dry place.

Q2: What are the signs that my this compound has been compromised by moisture?

A2: While visual inspection may not always reveal degradation, a key indicator is a decrease in performance in reactions where it is used as a reactant. If you observe consistently low yields or the formation of impurities that could be derived from hydrolysis (e.g., the corresponding benzyl alcohol), moisture contamination is a likely cause.

Q3: Can I use solvents from a freshly opened bottle without further drying?

A3: For highly moisture-sensitive reactions, it is always best practice to use freshly distilled solvents from an appropriate drying agent or to use commercially available anhydrous solvents packaged under an inert atmosphere. Even newly opened bottles of solvents can contain trace amounts of water that can be detrimental.

Q4: What is the primary degradation pathway for this compound in the presence of water?

A4: The primary degradation pathway is the hydrolysis of the benzylic bromide to the corresponding benzyl alcohol. This reaction proceeds via nucleophilic substitution, where water acts as the nucleophile.

Q5: Are there any alternatives to a glove box for handling this reagent?

A5: Yes, if a glove box is not available, you can use a glove bag filled with an inert gas like nitrogen or argon. Alternatively, Schlenk line techniques can be employed to handle the reagent and set up the reaction under an inert atmosphere.

Experimental Protocol: General Procedure for Alkylation

This protocol provides a general methodology for an alkylation reaction using this compound under anhydrous conditions.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Anhydrous non-protic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Anhydrous base (e.g., Triethylamine, Diisopropylethylamine)

  • Oven-dried round-bottom flask with a stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask with a condenser (if heating) and a septum under a positive pressure of inert gas.

  • Reagent Addition:

    • To the reaction flask, add the nucleophile and the anhydrous solvent via syringe.

    • Add the anhydrous base to the reaction mixture via syringe.

    • In a separate, dry vial, weigh the required amount of this compound. Dissolve it in a minimal amount of anhydrous solvent.

    • Slowly add the solution of this compound to the reaction flask via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by an appropriate technique (e.g., TLC, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or water.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

G start Low or No Product Yield? check_reagent Check Reagent Integrity (Storage & Handling) start->check_reagent Yes check_catalyst Is a Lewis Acid Used? start->check_catalyst Yes hydrolysis Suspect Reagent Hydrolysis check_reagent->hydrolysis check_catalyst->check_reagent No check_conditions Review Reaction Conditions (Anhydrous Solvent, Inert Atmosphere) check_catalyst->check_conditions Yes catalyst_inactivation Suspect Catalyst Inactivation check_conditions->catalyst_inactivation improve_drying Improve Drying Procedures (Glassware, Solvents, Reagents) hydrolysis->improve_drying catalyst_inactivation->improve_drying optimize Reaction Optimized improve_drying->optimize G start_material {this compound | C₈H₈BrClO₂S} product {[2-Chloro-4-(methylsulfonyl)phenyl]methanol | C₈H₉ClO₃S} start_material->product Hydrolysis water {H₂O | Water} water->product hbr {HBr | Hydrogen Bromide}

References

Column chromatography tips for separating regioisomers of its products

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center offering troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals on the topic of column chromatography for separating regioisomers.

Troubleshooting Guide: Column Chromatography of Regioisomers

This guide addresses specific issues that may arise during the separation of regioisomers via column chromatography.

Question: My regioisomers are inseparable on a silica gel TLC plate. What should I do?

Answer:

When regioisomers show identical or very similar Rf values on a standard silica gel TLC plate, several strategies can be employed before proceeding to column chromatography:

  • Vary the Mobile Phase: Systematically screen a range of solvent systems with different polarities and selectivities.[1] Sometimes, a subtle change in the solvent mixture can achieve separation. Consider three-component solvent systems or using solvents with different properties, such as Toluene/Acetone or DCM/Methanol.[1]

  • Test Different Stationary Phases: If silica gel is ineffective, explore other stationary phases.[2] TLC plates with alumina (which can be acidic, basic, or neutral) or reverse-phase (C18) coatings are readily available and may offer different selectivity.[2]

  • Use Additives: The addition of a small percentage of an acid (e.g., acetic acid, formic acid) or a base (e.g., triethylamine) to the mobile phase can alter the ionization state of the compounds and improve separation, especially for acidic or basic analytes.[2][3]

Question: I have good separation on my TLC, but the column chromatography is yielding mixed fractions. Why is this happening?

Answer:

This is a common issue that can stem from several factors during the transition from analytical TLC to preparative column chromatography:

  • Compound Degradation: One of the isomers may be degrading on the silica gel of the column, leading to a continuous elution of the degradation product along with the stable isomer.[4] You can test for stability by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have formed.[4] If instability is an issue, consider using a less acidic stationary phase like deactivated silica, alumina, or florisil.[4]

  • Overloading the Column: Applying too much sample relative to the amount of stationary phase is a primary cause of poor separation.[5] This leads to broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Poor Sample Loading: The initial sample band should be as narrow and concentrated as possible. Dissolve the sample in a minimal amount of solvent; ideally, use the eluent itself.[6] If the sample is poorly soluble in the eluent, dry loading is a highly effective alternative.[6]

  • Column Packing Issues: An improperly packed column with channels, cracks, or air bubbles will lead to an uneven solvent front and ruin separation.[5] Ensure the stationary phase is packed uniformly.

Question: My compound is very polar and remains at the baseline, or very non-polar and runs with the solvent front. How can I purify it?

Answer:

  • For Very Polar Compounds: If even highly polar solvents like 100% ethyl acetate do not move your compound from the baseline, you will need a more aggressive solvent system.[4] A common strategy is to use a mixture of methanol in dichloromethane.[3][7] For particularly stubborn basic compounds like amines, a solution of 10% ammonia in methanol mixed with dichloromethane can be effective.[3][7] Alternatively, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is an excellent option.[4]

  • For Very Non-Polar Compounds: If your compound has a very high Rf even in non-polar solvents like pure hexane, you may still be able to achieve separation if the other components in the mixture are significantly more polar.[4] Ensure your starting Rf in the chosen solvent system is below 0.4 for a good separation. You can try using very non-polar solvents like pentane or petroleum ether.[3][7]

Frequently Asked Questions (FAQs)

What is the best general approach to developing a solvent system for separating regioisomers?

The most effective approach is to perform a systematic screening of different solvent systems using TLC.[1] A good starting point for many compounds of intermediate polarity is an ethyl acetate/hexane mixture.[3][7]

  • Begin with a standard system like 20-30% ethyl acetate in hexane.

  • Adjust the ratio to achieve an Rf value for the target compounds between 0.2 and 0.4.

  • The goal is to maximize the difference in Rf (ΔRf) between the regioisomers.

  • If a binary system is insufficient, try other solvent combinations (e.g., ether/hexane, methanol/dichloromethane) or add a third solvent to modulate selectivity.[3][7]

How can I improve the resolution of a difficult separation?

If you observe partial separation, several parameters can be adjusted to enhance resolution:

  • Increase Column Length: A longer column provides more theoretical plates, which can improve separation.[5][8]

  • Use Finer Silica Gel: Smaller particle sizes of the stationary phase increase surface area and lead to more efficient separation, though this may increase backpressure.[5][8]

  • Decrease the Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, which can improve resolution.[5]

  • Gradient Elution: If the polarity difference between the regioisomers is significant, starting with a less polar solvent system and gradually increasing its polarity can help resolve the less polar isomer first, and then elute the more polar one in a sharp band.

When should I consider using techniques other than standard silica gel chromatography?

Standard silica gel chromatography is often the first choice, but it is not always successful. Consider alternatives in the following scenarios:

  • Inseparable on Silica: If an exhaustive search of mobile phases on silica TLC plates fails to show any separation.

  • Compound Instability: If your compound is sensitive to the acidic nature of silica gel.[4]

  • Extremely Similar Polarity: When regioisomers have nearly identical polarities, the selectivity of standard silica may be insufficient. In such cases, High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[1] HPLC columns with different selectivities, such as Phenyl-Hexyl, PFP (pentafluorophenyl), or Biphenyl phases, can provide the necessary resolution by exploiting subtle differences in aromatic or steric interactions.[9][10]

Can chiral chromatography be used to separate regioisomers?

While chiral chromatography is designed to separate enantiomers, it can sometimes resolve regioisomers or diastereomers.[9][11] The chiral stationary phase provides a complex three-dimensional environment, and if the regioisomers differ in their ability to interact with this environment, separation can occur.[11] However, because chiral columns are significantly more expensive, they are typically not the first choice for achiral separations.[9]

Data Presentation

Table 1: Common Solvent Systems for Flash Column Chromatography

This table provides starting points for developing a separation method based on compound polarity.

Compound PolarityRecommended Solvent System(s)Notes
Non-polar 100% Hexane or Pentane1-5% Ether or Ethyl Acetate in HexanePentane is more volatile and expensive than hexane.[3][7]
Intermediate Polarity 10-50% Ethyl Acetate in HexaneA standard and highly versatile system, often effective for difficult separations.[3][7]
Polar 100% Ethyl Acetate1-10% Methanol in DichloromethaneUsing more than 10% methanol with silica gel is generally not recommended as it can dissolve the stationary phase.[3][7]
Very Polar (Basic) 1-10% of (10% NH3 in Methanol) / DichloromethaneExcellent for moving stubborn amines off the baseline.[3][7]
Acid-Sensitive Add 1-3% Triethylamine to the eluentNeutralizes the acidic sites on the silica gel.[3]

Experimental Protocols

Protocol: General Procedure for Column Chromatography Separation of Regioisomers

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides a good separation between the regioisomers (maximize ΔRf) and moves the target compounds to an Rf of approximately 0.2-0.4.

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size (a diameter that allows for a stationary phase height of ~15-20 cm).

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be like a milkshake, not too thick.

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to pack the silica evenly and remove air bubbles. Open the stopcock to drain some solvent, which helps in uniform packing. The final packed bed should be level and free of cracks.

    • Add another thin layer of sand (~0.5 cm) on top of the packed silica to prevent disturbance during solvent and sample addition.[6]

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product mixture in the minimum possible volume of the eluent.[6] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica just below the sand layer.[6]

    • Dry Loading (Recommended for difficult separations or poorly soluble compounds): Dissolve the crude product in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3 times the mass of the product) to this solution.[6] Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution:

    • Carefully fill the column with the eluent.

    • Open the stopcock and begin collecting fractions. Apply pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

    • Monitor the separation by collecting small, regular fractions and analyzing them by TLC.

  • Isolation:

    • Combine the fractions that contain the pure desired regioisomer(s).

    • Remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

experimental_workflow start_end start_end process process decision decision output output start Start: Crude Regioisomer Mixture tlc 1. TLC Analysis: Develop Solvent System start->tlc pack 2. Column Packing: Prepare Slurry & Pack tlc->pack load 3. Sample Loading: Wet or Dry Loading pack->load elute 4. Elution: Run Column (Flash) load->elute collect 5. Fraction Collection elute->collect analyze 6. TLC Analysis of Fractions collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporation combine->evap end End: Purified Regioisomers evap->end

Caption: Workflow for separating regioisomers using column chromatography.

troubleshooting_tree problem problem question question solution solution alternative alternative p1 Problem: Poor or No Separation on the Column q1 Good Separation on TLC? p1->q1 q2 Sample Overload? q1->q2 Yes s1 Solution: Re-develop TLC Method. Try new solvent systems or stationary phases. q1->s1 No q3 Compound Stable on Silica? q2->q3 No s2 Solution: Reduce sample load. Use dry-loading technique. q2->s2 Yes q3->s2 Yes alt1 Alternative: Consider Prep HPLC with a different column chemistry. q3->alt1 No s3 Solution: Use deactivated silica, alumina, or florisil.

Caption: Troubleshooting decision tree for poor column chromatography separation.

References

Validation & Comparative

A Comparative Guide to the LC-MS Analysis of Reaction Mixtures Containing 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for ensuring product quality, optimizing reaction kinetics, and identifying impurities. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the analysis of reaction mixtures containing the reactive alkylating agent, 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene.

LC-MS Analysis: A High-Sensitivity Approach

LC-MS is a powerful and widely used analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This makes it particularly well-suited for the analysis of complex reaction mixtures containing halogenated organic compounds. The presence of bromine and chlorine atoms in this compound provides a distinct isotopic pattern that can be leveraged for selective detection.[1][2]

Experimental Protocol: LC-MS

A typical LC-MS protocol for the analysis of a reaction mixture containing this compound would involve the following steps:

  • Sample Preparation: An aliquot of the reaction mixture is quenched at a specific time point, diluted with a suitable solvent (e.g., acetonitrile/water mixture), and filtered to remove any particulate matter. An internal standard may be added for quantitative analysis.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used for the separation of non-polar to moderately polar compounds.

    • Mobile Phase: A gradient elution with water (often containing a small amount of formic acid or ammonium formate to improve ionization) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min. .

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of compound.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is advantageous for accurate mass measurements and formula determination.[3]

    • Detection Mode: The analysis is typically performed in positive ion mode. The mass spectrometer is set to scan for the expected m/z (mass-to-charge ratio) of the parent compound and potential byproducts. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) aids in confident identification.[2][4]

Data Presentation: Key Performance Parameters of LC-MS
ParameterPerformance
Sensitivity High (picogram to femtogram level)
Selectivity Very High (based on retention time and m/z)
Quantitative Analysis Yes, with appropriate calibration
Structural Information Molecular weight and fragmentation pattern (with MS/MS)
Speed (per sample) Moderate (minutes per sample)
Online Monitoring Possible with automated sampling

Alternative Analytical Techniques: A Comparative Overview

While LC-MS offers excellent sensitivity and selectivity, other analytical techniques can also be employed for monitoring reactions involving this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for real-time monitoring, cost considerations, and the complexity of the reaction mixture.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that benzyl halides can be amenable to GC analysis, this method presents a viable alternative.[6]

Experimental Protocol: GC-MS

  • Sample Preparation: A small aliquot of the reaction mixture is diluted in a volatile organic solvent. Derivatization may be necessary for less volatile components.

  • GC Separation:

    • GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Oven Program: A temperature gradient is used to separate compounds based on their boiling points.

  • MS Detection:

    • Ionization Source: Electron ionization (EI) is typically used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information about molecules in solution. It is particularly useful for identifying and quantifying the starting material, intermediates, and products in a reaction mixture.[7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: An aliquot of the reaction mixture is withdrawn, and a deuterated solvent (e.g., CDCl₃) is added. An internal standard with a known concentration is often included for quantitative analysis.[5]

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be monitored over time to determine reaction kinetics.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid technique that monitors changes in functional groups during a chemical reaction. For reactions involving this compound, one could monitor the disappearance of the C-Br stretching vibration or the appearance of new functional groups in the product.[5]

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For in-situ monitoring, an Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction vessel. For offline analysis, a small drop of the reaction mixture can be placed on an IR-transparent window (e.g., NaCl or KBr plates).[5]

  • Data Acquisition: The IR spectrum is recorded at different time intervals. The change in absorbance of characteristic peaks is proportional to the concentration of the respective species.

Comparison of Analytical Techniques

TechniquePrincipleQuantitative AnalysisSpeed (per sample)Structural InformationOnline MonitoringInstrumentation Cost
LC-MS Separation by polarity, detection by m/zYes, with calibrationSlower (minutes)High (molecular weight, fragmentation)PossibleHigh
GC-MS Separation by volatility, detection by m/zYes, with calibrationFaster (minutes)High (fragmentation pattern)PossibleModerate to High
NMR Nuclear spin transitions in a magnetic fieldYes, with internal standardSlower (minutes)Very High (detailed structure)PossibleVery High
FTIR Vibrational transitions of functional groupsSemi-quantitativeVery Fast (seconds)Limited (functional groups)Yes (with ATR probe)Low to Moderate

Visualizing the Workflow and Comparison

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction ReactionMixture->Quench Dilute Dilute & Filter Quench->Dilute AddIS Add Internal Standard Dilute->AddIS LC_System HPLC/UHPLC System AddIS->LC_System Inject Column C18 Column LC_System->Column MobilePhase Gradient Elution Column->MobilePhase ESI Electrospray Ionization MobilePhase->ESI Elute MassAnalyzer Mass Analyzer (TOF, Orbitrap) ESI->MassAnalyzer DataAnalysis Data Analysis MassAnalyzer->DataAnalysis

Caption: Workflow for LC-MS analysis of a reaction mixture.

Method_Comparison cluster_techniques Analytical Techniques cluster_attributes Key Attributes Analysis Analysis of Reaction Mixture LCMS LC-MS Analysis->LCMS GCMS GC-MS Analysis->GCMS NMR NMR Analysis->NMR FTIR FTIR Analysis->FTIR Sensitivity Sensitivity LCMS->Sensitivity High Selectivity Selectivity LCMS->Selectivity Very High Speed Speed LCMS->Speed Moderate Cost Cost LCMS->Cost High StructuralInfo Structural Info LCMS->StructuralInfo High GCMS->Sensitivity High GCMS->Selectivity High GCMS->Speed Fast GCMS->Cost Moderate GCMS->StructuralInfo High NMR->Sensitivity Low NMR->Selectivity Very High NMR->Speed Slow NMR->Cost Very High NMR->StructuralInfo Very High FTIR->Sensitivity Low FTIR->Selectivity Low FTIR->Speed Very Fast FTIR->Cost Low FTIR->StructuralInfo Low

Caption: Comparison of analytical techniques for reaction monitoring.

References

Comparing the reactivity of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene with other benzyl halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key building blocks is paramount for efficient synthesis design and optimization. This guide provides a comprehensive comparison of the reactivity of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene with other substituted benzyl halides, supported by experimental data and detailed protocols.

The reactivity of benzyl halides in nucleophilic substitution reactions is critically influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups tend to accelerate the reaction by stabilizing the carbocation intermediate in an SN1 pathway, while electron-withdrawing groups generally retard the reaction rate by destabilizing this intermediate. The subject of this guide, this compound, possesses two electron-withdrawing groups (a chloro and a methylsulfonyl group), which are expected to significantly impact its reactivity profile.

Comparative Reactivity: A Data-Driven Approach

Substituent(s)ksolv (s-1)Relative Rate (to Benzyl Chloride)
4-Methoxy2.22558
4-Methyl1.6 x 10-218.6
H (Benzyl Chloride) 8.6 x 10-4 1.0
4-Chloro3.4 x 10-40.40
3-Chloro1.1 x 10-40.13
4-Nitro1.3 x 10-60.0015
3,5-Dichloro3.5 x 10-60.0041
3,4-Dinitro1.1 x 10-80.000013

Data sourced from "Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution"[1]

As the data clearly indicates, the presence of electron-withdrawing groups such as chloro and nitro substituents leads to a marked decrease in the rate of solvolysis. For instance, 4-chlorobenzyl chloride reacts approximately 2.5 times slower than the parent benzyl chloride, while 4-nitrobenzyl chloride exhibits a dramatic rate reduction of over 650-fold.[1]

Predicting the Reactivity of this compound

The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates. The methylsulfonyl (-SO2Me) group is a strong electron-withdrawing group, with a Hammett sigma constant (σp) of +0.72. This value is comparable to that of the nitro group (σp = +0.78).

Given the presence of both a chloro substituent (σm = +0.37) and a powerful electron-withdrawing methylsulfonyl group, it can be confidently predicted that this compound will exhibit significantly reduced reactivity in SN1-type reactions compared to unsubstituted benzyl bromide or even 4-chlorobenzyl bromide. Its reactivity is expected to be in a similar range to that of nitro-substituted benzyl halides. This decreased reactivity is a direct consequence of the electronic destabilization of the incipient benzylic carbocation by the attached electron-withdrawing groups.

Experimental Protocols

The following is a detailed methodology for determining the solvolysis rate constants of benzyl halides, as adapted from the cited literature.

Determination of Solvolysis Rate Constants:

  • Materials: Substituted benzyl chloride, 20% (v/v) acetonitrile in water, sodium perchlorate.

  • Procedure:

    • Prepare a solution of the substituted benzyl chloride in the 20% acetonitrile/water solvent. The concentration of the benzyl chloride should be in the range of 10-4 to 10-5 M.

    • Maintain a constant ionic strength of the solution (e.g., 0.80 M) using sodium perchlorate.

    • Monitor the progress of the solvolysis reaction at a constant temperature (e.g., 25°C). This can be achieved by following the disappearance of the benzyl chloride reactant or the appearance of the benzyl alcohol product.

    • For reactions with half-lives greater than 10 minutes, High-Performance Liquid Chromatography (HPLC) is a suitable analytical method. Aliquots of the reaction mixture are injected onto a reverse-phase column at timed intervals, and the peak areas of the reactant and product are recorded.

    • For faster reactions, UV-Vis spectroscopy can be employed by monitoring the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.

    • The first-order rate constant (ksolv) is then calculated from the slope of a plot of the natural logarithm of the reactant concentration versus time.[1]

Visualizing Reaction Pathways and Experimental Logic

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Generalized pathways for SN1 and SN2 nucleophilic substitution reactions of benzyl halides.

ExperimentalWorkflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Benzyl Halide in 20% MeCN/H2O) Maintain_Conditions Maintain Constant Temperature and Ionic Strength Prepare_Reaction_Mixture->Maintain_Conditions Monitor_Reaction Monitor Reaction Progress (HPLC or UV-Vis) Maintain_Conditions->Monitor_Reaction Data_Analysis Data Analysis (ln[Reactant] vs. Time) Monitor_Reaction->Data_Analysis Calculate_k Calculate First-Order Rate Constant (ksolv) Data_Analysis->Calculate_k

Caption: Workflow for the experimental determination of solvolysis rate constants.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is significantly attenuated by the presence of two strong electron-withdrawing groups on the benzene ring. Based on the analysis of kinetic data for analogous substituted benzyl chlorides and the electronic effect of the methylsulfonyl group as quantified by its Hammett constant, this compound is expected to be considerably less reactive than unsubstituted benzyl bromide and its reactivity is likely to be comparable to that of nitro-substituted benzyl halides. For synthetic applications, this lower reactivity necessitates the use of more potent nucleophiles or more forcing reaction conditions to achieve efficient substitution at the benzylic position. The provided experimental protocol offers a reliable method for quantitatively assessing the reactivity of this and other novel benzyl halides.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Chloro-4-(methylsulfonyl)benzyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-chloro-4-(methylsulfonyl)benzyl derivatives is a critical process in the development of pharmaceuticals and agrochemicals, notably as intermediates for herbicides.[1] Traditional synthetic routes often rely on harsh reagents and conditions, prompting the exploration of alternative reagents to improve yield, safety, and environmental sustainability. This guide provides an objective comparison of different synthetic strategies and reagents, supported by experimental data and detailed protocols.

Overview of Synthetic Pathways

The primary strategies for synthesizing the core structure, 2-chloro-4-(methylsulfonyl)benzoic acid, and its precursors diverge based on the starting material and the sequence of chlorination and oxidation steps. Two common routes start from either 4-methylsulfonyltoluene or 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

Synthetic_Pathways cluster_0 Route A: Starting from 4-Methylsulfonyltoluene cluster_1 Route B: Starting from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride A1 4-Methylsulfonyltoluene A2 2-Chloro-4-(methylsulfonyl)toluene A1->A2 Chlorination A3 2-Chloro-4-(methylsulfonyl)benzoic Acid A2->A3 Oxidation B1 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride B2 2-Chloro-4-(methylsulfonyl)benzoic Acid B1->B2 Reduction & Alkylation (Sulfonamide Formation)

Caption: Primary synthetic routes to 2-chloro-4-(methylsulfonyl)benzoic acid.

Comparison of Reagents for Key Synthetic Steps

The choice of reagents for the chlorination and oxidation steps significantly impacts the overall efficiency, cost, and environmental footprint of the synthesis.

Aromatic Chlorination

The introduction of a chlorine atom at the 2-position of the 4-methylsulfonyltoluene ring is a key step in one of the primary synthetic pathways.

Reagent/MethodCatalystSolventTemperature (°C)Molar Yield (%)Reference
Chlorine Gas (Cl₂)Iron Powder / IodineCarbon Tetrachloride or Dichloromethane85 - 9593 - 97[2][3][4]
Sulfuryl Chloride (SO₂Cl₂)Dibenzoyl PeroxideN/AN/AN/A (General Method)[5]

Discussion: Direct chlorination using chlorine gas in the presence of a catalyst like iron powder is a common industrial method that provides high yields.[2][3][4] However, it involves handling gaseous chlorine, which is hazardous. Sulfuryl chloride can be an alternative for side-chain chlorination, though its application for direct aromatic chlorination in this specific context is less documented in the provided results.[5]

Oxidation of the Benzylic Methyl Group

The conversion of the methyl group in 2-chloro-4-(methylsulfonyl)toluene to a carboxylic acid is a challenging step due to the deactivating effects of the chloro and methylsulfonyl groups.[1]

ReagentCatalystTemperature (°C)Yield (%)Purity (%)Key IssuesReference
Nitric Acid (HNO₃)None175 - 195HighN/AGenerates large amounts of NOx gases[1][2][4]
Nitric Acid (HNO₃) with O₂CuI140 - 20077.699.2Reduces nitric acid usage; requires high pressure[1]
Sodium Hypochlorite (NaOCl)Phase-transfer catalystN/AN/AN/AHigh cost of catalyst, difficult workup[1]
Air (Atmospheric Oxidation)Cobalt SaltN/ALowN/ALow conversion efficiency[1][3]

Discussion: Nitric acid is a cost-effective and high-yielding oxidant, but its use raises significant environmental concerns due to NOx emissions.[1][2] A patented alternative involves using oxygen in an autoclave to reduce the amount of nitric acid required, thereby mitigating some of the environmental impact.[1] Other methods like oxidation with sodium hypochlorite or air have drawbacks such as high cost or low efficiency.[1][3]

Synthesis from 2-Chloro-4-(chlorosulfonyl) Derivatives

An alternative route involves starting with a pre-chlorinated compound and building the methylsulfonyl group. This method bypasses the direct oxidation of the less reactive 2-chloro-4-(methylsulfonyl)toluene.

Starting MaterialReagentsTemperature (°C)Yield (%)Purity (%)Reference
2-Chloro-4-(chlorosulfonyl)benzoyl chloride1. Sodium sulfite, Sodium bicarbonate2. Sodium salt of chloroacetic acid1. 752. Reflux8587[6]
2-Chloro-4-(chlorosulfonyl)benzoic acid1. Sodium sulfite, Sodium bicarbonate2. Chloroacetic acid, Sodium hydroxide1. 502. RefluxN/AN/A[7]

Discussion: This pathway, common in industrial practice, involves the reduction of the chlorosulfonyl group and subsequent reaction to form the final benzoic acid.[2][6] It offers a high-yield alternative to the oxidation of the toluene derivative.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid from 4-Methylsulfonyltoluene

This two-step protocol is based on methods described in patents CN102627591B and CN105017101A.[1][3]

Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)toluene [3][4]

  • Charge a 250 mL reactor with 39g of 4-methylsulfonyltoluene, 40g of a low-polarity solvent (e.g., carbon tetrachloride), 3g of iron powder, and 0.4g of iodine.

  • Heat the mixture to maintain a temperature between 87-91°C.

  • Bubble chlorine gas through the mixture for approximately 5 hours. Monitor the reaction progress using gas chromatography.

  • Stop the chlorine feed when the starting material is mostly consumed.

  • Add water to the reaction mixture, stir, and reflux briefly.

  • Cool the mixture, filter the solid, and dry to obtain crude 2-chloro-4-(methylsulfonyl)toluene. The expected molar yield is approximately 94-97%.[3]

Step 2: Oxidation to 2-Chloro-4-(methylsulfonyl)benzoic Acid [1]

  • Add the crude 2-chloro-4-(methylsulfonyl)toluene, nitric acid (e.g., 63 wt%), and a catalyst (e.g., CuI) to a high-pressure autoclave.

  • Pressurize the autoclave with oxygen to 1-3.0 MPa.

  • Heat the mixture to 140-200°C and stir for 1 hour.

  • Re-pressurize with oxygen and continue the reaction until completion.

  • Cool the reactor and carefully add NaOH solution (e.g., 20%) to dissolve the product.

  • Filter the solution. Acidify the filtrate to pH=2 with dilute HCl to precipitate the crude product.

  • Recrystallize the crude solid from anhydrous methanol to obtain pure 2-chloro-4-(methylsulfonyl)benzoic acid.

Protocol 2: Synthesis from 2-Chloro-4-(chlorosulfonyl)benzoyl Chloride[6]
  • Charge a 100 mL round-bottom flask with 4.6 g of sodium sulfite, 12.3 g of sodium bicarbonate, and 40 mL of water.

  • Heat the resulting slurry to 75°C.

  • Slowly add 10 g of 2-chloro-4-(chlorosulfonyl)benzoyl chloride and stir at 75°C for 2 hours.

  • Add 6.4 g of the sodium salt of chloroacetic acid to the reaction mixture.

  • Heat the mixture at reflux for 21 hours.

  • Cool the reaction mixture and acidify with dilute HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with magnesium sulfate and evaporate the solvent to afford 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid (85% overall yield, 87% purity).[6]

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_workflow General Synthesis & Purification Workflow start 1. Reagent Preparation (Starting Materials, Solvents, Catalysts) reaction 2. Reaction Setup (Reactor/Flask, Heating, Stirring) start->reaction monitoring 3. Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue Reaction workup 4. Quenching & Workup (Acidification, Extraction) monitoring->workup Reaction Complete purification 5. Purification (Filtration, Recrystallization) workup->purification analysis 6. Product Analysis (NMR, MS, Purity) purification->analysis

Caption: A generalized workflow for chemical synthesis and product isolation.

References

A Comparative Guide to the Structure-Activity Relationship of Imatinib Analogs as Bcr-Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs of Imatinib (Gleevec®), a cornerstone in the targeted therapy of Chronic Myeloid Leukemia (CML). By examining the impact of specific structural modifications on the inhibitory activity against the Bcr-Abl kinase, this document aims to furnish researchers with critical insights for the rational design of next-generation kinase inhibitors.

Introduction to Imatinib and Structure-Activity Relationship (SAR)

Imatinib, a 2-phenylaminopyrimidine derivative, was a pioneering success in targeted cancer therapy. It functions as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme driving the pathogenesis of CML.[1][2] The development of Imatinib was a landmark in demonstrating the power of understanding the molecular basis of a disease to design effective treatments.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery.[3][4][5] They involve systematically altering the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity.[4] This iterative process allows for the identification of key pharmacophoric features and the optimization of potency, selectivity, and pharmacokinetic properties.[4][5]

The Bcr-Abl Signaling Pathway and Imatinib's Mechanism of Action

The fusion of the breakpoint cluster region (Bcr) gene and the Abelson murine leukemia (Abl) viral oncogene homolog 1 results in the Bcr-Abl oncoprotein.[6][7][8] This fusion protein possesses a constitutively active Abl kinase domain that drives downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][7][8] Imatinib competitively binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme and thereby blocking the phosphorylation of its substrates.[9]

Bcr_Abl_Signaling_Pathway cluster_upstream Upstream cluster_downstream Downstream Signaling Cascades cluster_cellular_effects Cellular Effects Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K/Akt PI3K/Akt Bcr-Abl->PI3K/Akt STAT5 STAT5 Bcr-Abl->STAT5 CrkL CrkL Bcr-Abl->CrkL Ras Ras Grb2/Sos->Ras Proliferation Proliferation Ras->Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K/Akt->Inhibition of Apoptosis STAT5->Proliferation CrkL->Proliferation Imatinib Imatinib Imatinib->Bcr-Abl IC50_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Serial Dilution of Test Compound C Incubate Compound with Kinase and Substrate A->C B Prepare Kinase, Substrate, and ATP B->C D Initiate Reaction with ATP C->D E Stop Reaction and Measure Activity D->E F Plot % Inhibition vs. [Inhibitor] E->F G Calculate IC₅₀ F->G

References

Unambiguous Product Identity: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a product's identity is a critical checkpoint in the research and development pipeline. High-Resolution Mass Spectrometry (HRMS) has emerged as a premier analytical technique for this purpose, offering exceptional accuracy and specificity. This guide provides an objective comparison of HRMS with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and distinguishing between compounds with very similar masses.[1] This capability is crucial for confirming the identity of newly synthesized compounds, identifying impurities, and characterizing complex mixtures.

Performance Comparison: HRMS vs. Alternatives

To facilitate a clear understanding of the strengths and weaknesses of different analytical techniques, the following table summarizes key quantitative performance metrics for HRMS, Low-Resolution Mass Spectrometry (LRMS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Low-Resolution Mass Spectrometry (LRMS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures mass-to-charge ratio with very high accuracy, allowing for the determination of elemental composition.Measures mass-to-charge ratio to the nearest whole number (nominal mass).[1]Measures the magnetic properties of atomic nuclei to elucidate the molecular structure.
Mass Accuracy < 5 ppm (parts per million)[1][2]± 1 Da (Dalton)[1][2]Not applicable (does not directly measure mass)
Resolution > 20,000[1][2]Unit resolutionNot applicable
Sensitivity (Limit of Detection) ng/mL to pg/mL range (Median LOQ: 0.9-1.2 ng/mL)[3]pg/mL to fg/mL range (Median LOQ: 0.1-0.2 ng/mL)[3]µg/mL to mg/mL range (micromolar to millimolar)[4]
Analysis Speed Minutes per sample (compatible with high-throughput screening)Minutes per sampleMinutes to hours per sample (e.g., 13C NMR can take ~1 hour)[5]
Information Provided Exact molecular formula, fragmentation patterns for structural clues.Nominal molecular weight, fragmentation patterns.Detailed 3D molecular structure and connectivity.
Key Advantage Unambiguous determination of elemental composition.High sensitivity and cost-effective for known compound screening.Definitive structural elucidation of novel compounds.
Key Limitation Can be less sensitive than targeted LRMS methods.[1][2]Prone to false positives for isobaric compounds (molecules with the same nominal mass).[1][2]Relatively low sensitivity and lower throughput.[4]

Experimental Workflows and Logical Comparisons

The following diagrams illustrate the typical experimental workflow for product identity confirmation using HRMS and a logical comparison of the information provided by HRMS, LRMS, and NMR.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing & Confirmation Sample Test Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution LC_Separation Liquid Chromatography (Optional Separation) Dilution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Mass_Analyzer High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Detector Ion Detection Mass_Analyzer->Detector Raw_Data Raw Mass Spectrum Detector->Raw_Data Mass_Extraction Accurate Mass Extraction Raw_Data->Mass_Extraction Formula_Generation Elemental Formula Generation Mass_Extraction->Formula_Generation Database_Search Database Comparison (Optional) Formula_Generation->Database_Search Confirmation Identity Confirmation Formula_Generation->Confirmation Database_Search->Confirmation

A typical experimental workflow for product identity confirmation using HRMS.

Technique_Comparison cluster_info Information Hierarchy cluster_tech Analytical Techniques Nominal_Mass Nominal Mass (Integer) Elemental_Formula Elemental Formula (Exact Mass) Elemental_Formula->Nominal_Mass implies Molecular_Structure 3D Molecular Structure & Connectivity Molecular_Structure->Elemental_Formula implies LRMS LRMS LRMS->Nominal_Mass HRMS HRMS HRMS->Elemental_Formula NMR NMR NMR->Molecular_Structure

Logical relationship of information provided by different analytical techniques.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS) for Product Identity Confirmation

This protocol outlines a general procedure for confirming the identity of a small molecule product using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 1 mg of the purified product and dissolve it in 1 mL of a high-purity solvent (e.g., acetonitrile, methanol, or water) to create a 1 mg/mL stock solution. The solvent should be chosen based on the solubility of the compound and its compatibility with the LC mobile phase.

  • Dilution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The optimal concentration may vary depending on the ionization efficiency of the compound and the sensitivity of the instrument.

  • Filtration (Optional): If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system.

2. LC-HRMS Analysis:

  • Liquid Chromatography (LC) Method:

    • Column: A suitable C18 reversed-phase column is commonly used for small molecule analysis.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a typical starting point. The gradient program should be optimized to achieve good separation of the target compound from any impurities.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC.

    • Injection Volume: Inject 1-5 µL of the prepared sample.

  • High-Resolution Mass Spectrometry (HRMS) Method:

    • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for small molecules and can be operated in either positive or negative ion mode, depending on the analyte's properties.

    • Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Acquisition Mode: Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-1000).

    • Resolution: Set the instrument to a resolving power of at least 20,000 to ensure accurate mass measurements.

3. Data Analysis:

  • Accurate Mass Determination: Extract the monoisotopic mass of the protonated ([M+H]+) or deprotonated ([M-H]-) molecule from the high-resolution mass spectrum.

  • Elemental Composition Calculation: Use the instrument's software to calculate the most probable elemental formula based on the accurate mass. The mass error between the measured mass and the theoretical mass of the proposed formula should be less than 5 ppm.

  • Isotopic Pattern Matching: Compare the experimentally observed isotopic pattern with the theoretical pattern for the proposed elemental formula.

  • Fragmentation Analysis (Optional): If tandem MS (MS/MS) data is acquired, analyze the fragmentation pattern to provide further structural confirmation by comparing it to known fragmentation pathways or in-silico predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general guideline for preparing a sample for NMR analysis to determine its molecular structure.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Sample Quantity: For a standard 5 mm NMR tube, approximately 1-5 mg of the compound is required for a ¹H NMR spectrum, while 5-20 mg is typically needed for a ¹³C NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample. The choice of solvent can affect the chemical shifts of the signals.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry vial.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution.

  • Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to provide a reference signal at 0 ppm.

2. NMR Data Acquisition:

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which results in sharp, well-resolved peaks.

  • ¹H NMR Spectrum: Acquire a proton NMR spectrum. This is a relatively quick experiment, typically taking a few minutes.

  • ¹³C NMR Spectrum: Acquire a carbon-13 NMR spectrum. This experiment is less sensitive and requires a longer acquisition time, often an hour or more.

  • 2D NMR Experiments (Optional): For complex molecules, a suite of two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish the connectivity between atoms in the molecule. These experiments require longer acquisition times, ranging from hours to a full day.

3. Data Analysis and Structure Elucidation:

  • Chemical Shift Analysis: Analyze the positions (chemical shifts) of the signals in the ¹H and ¹³C spectra to identify the types of protons and carbons present in the molecule (e.g., aromatic, aliphatic, vinylic).

  • Integration Analysis (¹H NMR): Determine the relative number of each type of proton by integrating the area under the signals.

  • Multiplicity (Splitting Pattern) Analysis (¹H NMR): Analyze the splitting patterns of the signals to determine the number of neighboring protons.

  • 2D NMR Correlation Analysis: Use the cross-peaks in the 2D NMR spectra to piece together the molecular fragments and establish the complete covalent structure of the molecule.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the rapid and confident confirmation of product identity, providing a level of certainty that is often unattainable with low-resolution methods. Its ability to deliver an exact molecular formula makes it a powerful first-pass technique in any analytical workflow. While NMR spectroscopy remains the gold standard for the complete de novo structural elucidation of unknown compounds, its lower sensitivity and throughput can be a bottleneck. For routine confirmation of expected products, the speed, sensitivity, and accuracy of HRMS offer a significant advantage. Ultimately, the choice of analytical technique will depend on the specific goals of the analysis, the nature of the sample, and the available resources. In many cases, a combination of these powerful techniques will provide the most comprehensive and unambiguous characterization of a product.

References

A Comparative Crystallographic Analysis of Novel 2,4-Diaminopyrimidine Salts and the Established Drug Trimethoprim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the X-ray crystallographic structures of four novel compounds derived from the 2,4-diaminopyrimidine building block, alongside the well-established antibacterial drug, trimethoprim, and its lactate salt. The 2,4-diaminopyrimidine scaffold is a crucial pharmacophore in medicinal chemistry, notably for its role in antifolate drugs that inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[1][2] Understanding the precise three-dimensional arrangement of atoms in novel derivatives of this building block is paramount for the rational design of new therapeutic agents with improved efficacy and selectivity.

The novel compounds—2,4-diaminopyrimidin-1-ium 2,2′-thio(acetic)acetate, 2,4-diaminopyrimidin-1-ium monoglutarate, 2,4-diaminopyrimidin-1-ium 3,3′-dithio(propionic)propionate, and 2,4-diaminopyrimidin-1-ium suberate—were synthesized and their crystal structures determined in a recent 2024 study.[3] This guide will objectively compare the crystallographic parameters of these new entities against trimethoprim and its lactate salt, offering insights into their structural similarities and differences.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for the novel 2,4-diaminopyrimidine salts and the reference compounds, trimethoprim and trimethoprim lactate. This allows for a direct comparison of their unit cell dimensions, crystal systems, and refinement parameters.

Compound NameChemical FormulaMW ( g/mol )Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factor (%)Ref.
Novel Compounds
2,4-diaminopyrimidin-1-ium 2,2′-thio(acetic)acetateC₈H₁₂N₄O₄S260.27TriclinicP-17.2381(2)7.6413(2)10.4729(3)87.184(1)83.208(1)74.072(1)551.48(3)24.10[3]
2,4-diaminopyrimidin-1-ium monoglutarateC₉H₁₄N₄O₄242.23MonoclinicP2₁/c10.3341(2)7.0267(1)15.6033(3)90108.649(1)901074.05(3)44.09[3]
2,4-diaminopyrimidin-1-ium 3,3′-dithio(propionic)propionateC₁₀H₁₆N₄O₄S₂320.39MonoclinicC2/c21.0113(4)8.0163(2)16.9205(3)90102.731(1)902778.08(9)84.63[3]
2,4-diaminopyrimidin-1-ium suberateC₁₂H₂₀N₄O₄284.31TriclinicP-17.6453(2)8.2934(2)12.0003(3)108.157(1)96.536(1)98.243(1)699.40(3)24.35[3]
Reference Compounds
TrimethoprimC₁₄H₁₈N₄O₃290.32OrthorhombicPcab11.235(5)8.077(5)10.535(5)909090955.52-
Trimethoprim LactateC₁₄H₁₈N₄O₃·C₃H₆O₃380.40-----------[4][5]

Data for Trimethoprim Lactate is not fully available in a consistent format from the search results. The entry serves as a placeholder for a common salt form used for comparison.

Experimental Protocols

The methodologies described herein are based on the synthesis of the novel 2,4-diaminopyrimidine salts and general procedures for single-crystal X-ray diffraction.

Synthesis and Crystallization of Novel 2,4-Diaminopyrimidine Salts

The novel salts were synthesized by reacting 2,4-diaminopyrimidine with the respective dicarboxylic acids (2,2′-thiodiacetic acid, glutaric acid, 3,3′-dithiodipropionic acid, and suberic acid) in a 1:1 molar ratio.[3]

  • Dissolution: 0.1 mmol of 2,4-diaminopyrimidine and 0.1 mmol of the corresponding dicarboxylic acid were dissolved in 2 mL of warm distilled water.

  • Filtration: The resulting solution was filtered through a cotton pad to remove any insoluble impurities.

  • Crystallization: The filtered solution was left undisturbed at room temperature for slow evaporation of the solvent over approximately two weeks to yield single crystals suitable for X-ray diffraction analysis.[3]

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a general protocol for the collection and analysis of single-crystal X-ray diffraction data for small organic molecules.

  • Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected over a range of crystal orientations.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

Visualizations

Dihydrofolate Reductase (DHFR) Signaling Pathway

The 2,4-diaminopyrimidine-based compounds discussed in this guide are known to act as antifolates by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme plays a critical role in the folate metabolism pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids.[1][2][6] The inhibition of DHFR disrupts these vital cellular processes, leading to the cessation of cell growth and proliferation, which is the basis of their therapeutic effect.[1] The following diagram illustrates the central role of DHFR in this pathway.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Co-factor Purine_Synth Purine Synthesis THF->Purine_Synth Amino_Acid_Synth Amino Acid Synthesis THF->Amino_Acid_Synth NADPH NADPH NADPH->DHFR Co-factor NADP NADP+ DHFR->THF Product DHFR->NADP TS->DHF Regenerates DHF dTMP dTMP TS->dTMP Product dUMP dUMP dUMP->TS Substrate DNA_Synth DNA Synthesis dTMP->DNA_Synth Antifolates Antifolates (e.g., Trimethoprim, Novel Compounds) Antifolates->DHFR Inhibition Crystallography_Workflow Synthesis Compound Synthesis and Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Selection and Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Integration and Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation and Analysis Refinement->Validation

References

A Comparative Study of Reaction Kinetics with Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reaction kinetics of benzyl bromides with various substituents on the aromatic ring. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of how electronic effects influence the rate of nucleophilic substitution reactions. The data presented is compiled from peer-reviewed literature and is intended to serve as a valuable resource for understanding structure-activity relationships and for designing kinetic experiments.

Data Presentation: Reaction Rate Constants

The following table summarizes the second-order rate constants for the reaction of various para-substituted benzyl bromides with diphenylamine in methanol at different temperatures. The data clearly illustrates the influence of electron-donating and electron-withdrawing substituents on the reaction rate.

Substituent (X)Temperature (K)k × 10⁴ (L mol⁻¹ s⁻¹)
H2982.58
3034.00
3086.25
3139.77
p-CH₃2981.83
3032.85
3084.45
3136.95
p-Br2983.55
3035.51
3088.58
31313.36
p-NO₂29810.12
30315.72
30824.47
31338.08

Data sourced from a study on the linear free energy relationship in reactions between diphenylamine and benzyl bromides.

As the data indicates, electron-withdrawing groups, such as p-NO₂, significantly increase the reaction rate, while electron-donating groups like p-CH₃ decrease the rate compared to the unsubstituted benzyl bromide. This trend is consistent with a bimolecular nucleophilic substitution (SN2) mechanism, where the attack of the nucleophile is the rate-determining step. Electron-withdrawing groups enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Experimental Protocols

The kinetic data presented in this guide was obtained using a conductometric method. This technique is suitable for reactions that produce ions, as the change in conductivity of the solution over time can be directly related to the progress of the reaction.

Objective: To determine the second-order rate constant for the reaction of a substituted benzyl bromide with a nucleophile (e.g., diphenylamine) in a suitable solvent (e.g., methanol).

Materials:

  • Substituted benzyl bromide (e.g., p-nitrobenzyl bromide, p-methylbenzyl bromide)

  • Nucleophile (e.g., diphenylamine)

  • Solvent (e.g., methanol, analytical grade)

  • Conductivity meter

  • Thermostatically controlled water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent. For example, 0.02 M solutions of both reactants in methanol can be used.

    • The benzyl bromide solution should be prepared fresh before each experiment.

  • Temperature Control:

    • Equilibrate the reactant solutions and the reaction vessel in a thermostatically controlled water bath to maintain a constant temperature throughout the experiment (e.g., 298 K, 303 K, 308 K, or 313 K).

  • Kinetic Run:

    • Pipette equal volumes of the pre-heated reactant solutions into the reaction vessel.

    • Immediately start the timer and begin monitoring the conductivity of the reaction mixture at regular time intervals. The increase in conductance is due to the formation of bromide ions.

  • Data Analysis:

    • The second-order rate constant (k) can be determined from the change in conductance over time. The rate of reaction can be followed by measuring the conductance of the reaction mixture at different time intervals.

Mandatory Visualization

The following diagrams illustrate the general reaction mechanism and the experimental workflow for the kinetic studies described.

Reaction_Mechanism cluster_products Products Substrate Substituted Benzyl Bromide (X-Ar-CH₂Br) TransitionState Transition State [Nu---CH₂(Ar-X)---Br]⁻ Substrate->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->TransitionState Product Product (X-Ar-CH₂Nu) TransitionState->Product LeavingGroup Leaving Group (Br⁻) TransitionState->LeavingGroup

General SN2 reaction mechanism for substituted benzyl bromides.

Experimental_Workflow A Prepare stock solutions of substituted benzyl bromide and nucleophile B Equilibrate solutions and reaction vessel to desired temperature A->B C Mix equal volumes of reactants and start timer B->C D Monitor conductivity of the reaction mixture over time C->D E Plot conductivity data to determine the rate constant D->E

Experimental workflow for kinetic analysis using conductometry.

A Researcher's Guide to Validating Synthesized Derivative Purity: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the purity of synthesized derivatives is a critical step in ensuring the validity and reproducibility of experimental results. Among the various analytical techniques available, elemental analysis (EA) remains a fundamental method for determining the elemental composition of a compound and, by extension, its purity. This guide provides a comprehensive comparison of elemental analysis with other common purity validation techniques, supported by experimental data and detailed protocols.

The Enduring Relevance of Elemental Analysis

Elemental analysis, most commonly CHNS analysis, operates on the principle of combustion. A sample is burned in an oxygen-rich environment, and the resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are quantitatively measured to determine the percentage of carbon, hydrogen, nitrogen, and sulfur in the original sample.[1][2] This technique is valued for being fast, simple, and inexpensive.[1]

While modern spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have become primary tools for structural elucidation, elemental analysis provides unique and complementary information regarding purity.[3][4] Notably, EA can detect impurities that may be missed by other techniques, such as inorganic salts or residual solvents that do not contain protons for NMR detection.[3][4]

Interpreting Elemental Analysis Data

The purity of a synthesized compound is assessed by comparing the experimentally determined elemental percentages with the theoretically calculated values for the expected molecular formula. A generally accepted deviation between the found and calculated values is within ±0.4%.[5][6] Deviations outside this range may indicate the presence of impurities, such as residual solvents or water, which can alter the elemental composition.[5] For instance, the presence of water will increase the percentage of hydrogen and, if oxygen is analyzed, the percentage of oxygen.[3][7]

Sample Calculation:

Consider a synthesized sample of Acetanilide (C₈H₉NO).

  • Theoretical Calculation:

    • Molecular Weight = (8 * 12.01) + (9 * 1.01) + (1 * 14.01) + (1 * 16.00) = 135.17 g/mol

    • %C = (8 * 12.01) / 135.17 * 100 = 71.09%

    • %H = (9 * 1.01) / 135.17 * 100 = 6.73%

    • %N = (1 * 14.01) / 135.17 * 100 = 10.36%

  • Experimental Results:

    • %C = 70.95%

    • %H = 6.78%

    • %N = 10.31%

  • Analysis:

    • The experimental values are within the ±0.4% acceptance range of the theoretical values, indicating a high degree of purity.

Comparison of Purity Validation Techniques

While elemental analysis is a powerful tool, it is often used in conjunction with other analytical methods to provide a comprehensive purity profile. The following table compares elemental analysis with other common techniques.

FeatureElemental Analysis (CHNS)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Combustion and detection of elemental gasesNuclear magnetic resonance signal intensity is proportional to the number of nucleiDifferential partitioning of analytes between a mobile and stationary phaseMass-to-charge ratio of ionized molecules
Information Provided Elemental composition (%C, H, N, S)Quantitative determination of analyte and impurities with known structuresSeparation and quantification of components in a mixtureMolecular weight and fragmentation patterns
Accuracy Typically within ±0.4% of the theoretical value[5][6]High (can be accurate to 0.1%)[8]Dependent on reference standardsHigh mass accuracy with HRMS
Precision Good, but can be affected by sample homogeneity[3]High[9]HighHigh
Sensitivity Milligram sample size typically required[10]Microgram to milligram range[11]Nanogram to microgram rangePicogram to femtogram range
Sample Requirements Solid or non-volatile liquid, must be homogenous and dry[7][12]Soluble in a deuterated solventSoluble in the mobile phaseIonizable
Cost Relatively lowHigh initial instrument cost, moderate running costsModerate initial and running costsHigh initial instrument cost, moderate running costs
Analysis Time Rapid (minutes per sample)[13]Relatively fast (minutes per sample)[11]Minutes to an hour per sampleRapid (minutes per sample)
Limitations Does not identify the nature of impurities, prone to manipulation if raw data is not provided[3][14]Requires pure internal standards for absolute quantification, peak overlap can be an issue[15]Requires reference standards for quantification of impuritiesNot inherently quantitative without standards

Experimental Protocols

Elemental Analysis (CHNS Combustion Method)

A detailed experimental protocol for CHNS elemental analysis is crucial for obtaining accurate and reproducible results.

1. Sample Preparation:

  • Ensure the sample is homogenous and representative of the bulk material. Solid samples should be finely ground.[12][16]

  • Dry the sample thoroughly to remove any residual water or solvents, as this will affect the hydrogen and potentially oxygen content.[7]

  • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[3][13]

2. Instrument Calibration:

  • Calibrate the elemental analyzer using a certified organic standard with a known elemental composition, such as sulfanilamide or acetanilide.[3][17]

  • Perform a multi-point calibration to ensure linearity over the expected concentration range.[17]

3. Combustion and Analysis:

  • The sample, contained within the capsule, is introduced into a high-temperature furnace (typically around 900-1150°C) in a stream of pure oxygen.[2][18]

  • This "flash combustion" converts the carbon, hydrogen, nitrogen, and sulfur in the sample into their respective gaseous oxides (CO₂, H₂O, NOx, SO₂).[2][13]

  • The combustion gases are then passed through a reduction tube containing copper to convert nitrogen oxides to N₂.[19]

  • The mixture of gases (CO₂, H₂O, N₂, SO₂) is separated using a gas chromatography column.[19]

  • The concentration of each gas is measured by a thermal conductivity detector (TCD).[19]

4. Data Analysis:

  • The instrument's software calculates the percentage of each element based on the detector response and the initial sample weight.

  • Compare the experimental percentages to the theoretical values for the proposed molecular formula.

Visualizing the Workflow and Decision-Making Process

To further clarify the process of purity validation, the following diagrams illustrate the experimental workflow for elemental analysis and a logical guide for selecting the appropriate purity determination method.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Homogenize Homogenize Sample Dry Dry Sample Homogenize->Dry Weigh Accurately Weigh Dry->Weigh Combustion Combustion Weigh->Combustion Reduction Reduction Combustion->Reduction Separation Gas Separation Reduction->Separation Detection Detection Separation->Detection Calculation Calculate % Composition Detection->Calculation Comparison Compare with Theory Calculation->Comparison Purity Assess Purity Comparison->Purity

Figure 1. Experimental workflow for elemental analysis.

decision_tree start Purity Validation Required q1 Need to identify and quantify unknown impurities? start->q1 q2 Need to confirm elemental composition? q1->q2 No qnmr Quantitative NMR (qNMR) q1->qnmr Yes q3 Need to separate and quantify known impurities? q2->q3 No ea Elemental Analysis q2->ea Yes q4 Need molecular weight confirmation? q3->q4 No hplc HPLC q3->hplc Yes ms Mass Spectrometry (MS) q4->ms Yes

Figure 2. Decision guide for selecting a purity validation method.

Limitations and Considerations

Despite its utility, elemental analysis has limitations. It provides the elemental composition but does not identify the specific nature of any impurities.[3] Furthermore, the reliance on a few numerical values without the underlying raw data, such as chromatograms, makes this technique susceptible to manipulation.[3][14] To ensure the integrity of the data, it is recommended that researchers request and review the full analytical report from the service provider.

Conclusion

Validating the purity of synthesized derivatives is a cornerstone of reliable chemical research. Elemental analysis, with its straightforward and cost-effective approach, remains an essential tool for this purpose. By understanding its principles, experimental protocol, and how it compares to other techniques like qNMR, HPLC, and mass spectrometry, researchers can make informed decisions to comprehensively characterize their compounds. The integration of multiple analytical techniques provides the most robust assessment of purity, ensuring the quality and integrity of scientific findings.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene (CAS No. 180200-86-6), a halogenated organic compound. Adherence to these protocols is critical for personnel safety and environmental protection.

Key Compound Data

A summary of essential data for this compound is provided below for quick reference.

PropertyValueReference
CAS Number 180200-86-6[3]
Molecular Formula C8H8BrClO2S[3]
Molecular Weight 283.6 g/mol [3]
Appearance Solid
Storage Room temperature[3]

Experimental Protocols: Disposal Procedure

1. Personal Protective Equipment (PPE):

Before handling the compound, ensure the following PPE is worn to minimize exposure:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.[2]

2. Spill Management:

In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

  • Absorption: Use an inert absorbent material, such as sand or vermiculite, to soak up any liquid.[4]

  • Collection: Place all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste disposal.[4]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

3. Waste Collection and Segregation:

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Container: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[1] This container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.

  • Incompatibility: Do not mix this compound with strong oxidizing agents, bases, alcohols, amines, or metals.[4]

4. Disposal Pathway:

  • Do Not Use Drains: Never dispose of this chemical down the sink or in regular trash.[1]

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste container through a licensed and certified chemical waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Management Protocol C->D Yes E Collect in Designated 'Halogenated Organic Waste' Container C->E No D->E F Securely Cap and Label Container E->F G Store in a Designated Hazardous Waste Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Complete all Necessary Waste Manifests and Documentation H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene was not located. The following guidance is compiled from data on structurally similar compounds and general laboratory safety principles. Researchers must exercise extreme caution and apply best laboratory practices. This guide is intended for researchers, scientists, and drug development professionals.

Handling this compound requires a stringent safety protocol due to its presumed hazardous properties, based on analogous chemical structures. The presence of a bromomethyl group suggests lachrymatory and alkylating properties, while the chloro and methylsulfonyl groups can contribute to its reactivity and toxicity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to ANSI Z87.1 standards are required. A face shield should be worn over goggles, especially when handling larger quantities or if there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged contact, consider double-gloving. Change gloves immediately if contamination occurs.[1]
Body Protection Laboratory CoatA flame-resistant lab coat or a 100% cotton lab coat should be worn and kept fully buttoned to provide a barrier against accidental splashes.[2]
Respiratory Protection Respirator (if necessary)All work should be conducted in a certified chemical fume hood to avoid the inhalation of dust or vapors.[1][2] If engineering controls are insufficient, a NIOSH-approved respirator may be required.

Operational and Disposal Plans

Safe handling and disposal are critical to minimizing risk to personnel and the environment.

Handling Protocol:

  • Engineering Controls: Always handle this compound within a well-ventilated chemical fume hood.[1] Ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Manipulation: When weighing or transferring the solid, perform these actions within the fume hood to contain any dust.

  • Avoidance: Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[1]

Spill Management:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Contain: For small spills, absorb the material with an inert substance like sand or vermiculite.[3]

  • Collect: Carefully sweep the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[3]

Disposal Plan:

  • Waste Classification: This material should be treated as hazardous waste.[1]

  • Solid Waste: Collect any unused compound and contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in accordance with institutional and local regulations.[1][4]

  • Incineration: A common disposal method for similar chemical waste is dissolution in a combustible solvent followed by incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocols

General Handling Experiment Workflow

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G prep Preparation - Don appropriate PPE - Verify fume hood function weigh Weighing & Transfer - Perform within fume hood - Use appropriate tools prep->weigh Proceed to reaction Reaction Setup - Add to reaction vessel - Ensure proper ventilation weigh->reaction Proceed to workup Workup & Purification - Handle with care - Monitor for exposure reaction->workup Proceed to waste Waste Collection - Segregate hazardous waste - Label containers clearly workup->waste Generate decon Decontamination - Clean workspace and equipment workup->decon After completion removal PPE Removal & Disposal - Remove gloves last - Dispose in designated bins decon->removal Final step G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Accidental Exposure Occurs cluster_skin cluster_skin cluster_eye cluster_eye cluster_inhalation cluster_inhalation skin_wash Immediately wash with soap and plenty of water for at least 15 minutes. skin_medical Seek immediate medical attention. skin_wash->skin_medical skin_remove Remove contaminated clothing. skin_remove->skin_wash eye_rinse Rinse cautiously with water for several minutes at an eyewash station. eye_contact_lenses Remove contact lenses, if present and easy to do. Continue rinsing. eye_rinse->eye_contact_lenses eye_medical Seek immediate medical attention. eye_contact_lenses->eye_medical inhale_fresh_air Move to fresh air immediately. inhale_breathe If breathing is difficult, give oxygen. If not breathing, give artificial respiration. inhale_fresh_air->inhale_breathe inhale_medical Seek immediate medical attention. inhale_breathe->inhale_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.